23,25-dihydroxy-24-oxovitamin D3
Descripción
Propiedades
IUPAC Name |
(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-17-8-11-21(28)16-20(17)10-9-19-7-6-14-27(5)22(12-13-23(19)27)18(2)15-24(29)25(30)26(3,4)31/h9-10,18,21-24,28-29,31H,1,6-8,11-16H2,2-5H3/b19-9+,20-10-/t18-,21+,22-,23?,24?,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVJVKJTSXESPC-SLOLHKEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C(=O)C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84164-55-6 | |
| Record name | 23,25-Dihydroxy-24-oxovitamin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084164556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of 23,25-Dihydroxy-24-oxovitamin D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 23,25-dihydroxy-24-oxovitamin D3, a metabolite of vitamin D3. The document details the metabolic pathway, experimental procedures for its extraction and purification from biological sources, and the analytical techniques employed for its structural elucidation. Furthermore, it presents its biological activity profile and includes detailed diagrams of the metabolic pathway and experimental workflows.
Introduction
This compound is a metabolite of vitamin D3, first identified in kidney homogenates of rats.[1] It is a product of the C-24 oxidation pathway, a metabolic cascade involved in the catabolism of vitamin D3.[1] This guide will delve into the seminal research that led to its discovery and the methodologies established for its isolation and characterization.
Metabolic Pathway of this compound
This compound is formed through a series of enzymatic hydroxylations and oxidations of 25-hydroxyvitamin D3. The proposed metabolic pathway is as follows:
25-hydroxyvitamin D3 → 24(R),25-dihydroxyvitamin D3 → 25-hydroxy-24-oxovitamin D3 → this compound[1]
This pathway is a key route for the degradation of vitamin D3 metabolites.
Experimental Protocols
Production and Isolation from Rat Kidney Homogenates
The initial discovery and isolation of this compound were achieved using rat kidney homogenates.[1] The production of this metabolite can be induced by perfusing the kidneys with 1,25-dihydroxyvitamin D3 or by injecting the animal with 1,25-dihydroxyvitamin D3 prior to kidney harvesting.[1]
Protocol for Isolation:
-
Homogenization: Kidneys from rats are homogenized in a suitable buffer to preserve enzymatic activity.
-
Incubation: The kidney homogenate is incubated with a precursor, such as 25-hydroxyvitamin D3, to allow for the enzymatic conversion to its metabolites.
-
Extraction: The reaction mixture is extracted with an organic solvent system (e.g., chloroform/methanol) to separate the lipid-soluble vitamin D metabolites from the aqueous components.
-
Chromatographic Purification: The crude extract undergoes a multi-step chromatographic purification process to isolate this compound in pure form. The original method involved five column chromatographic steps.[1] While the specific details of all five steps from the initial publication are not fully available in the abstract, a general approach would involve a combination of normal-phase and reversed-phase high-performance liquid chromatography (HPLC).
Bioassay for Intestinal Calcium Transport
The biological activity of this compound was assessed using an in vivo assay for intestinal calcium transport in vitamin D-deficient chicks.[1]
Everted Intestinal Sac Assay (General Protocol):
-
Animal Model: Vitamin D-deficient chicks are used as the animal model.
-
Dosing: The test compound (this compound) is administered to the chicks at a specific dose (e.g., 5.3 nmol).[1]
-
Tissue Preparation: After a set period, a segment of the small intestine (duodenum) is excised.
-
Eversion: The intestinal segment is everted (turned inside out) to expose the mucosal surface.
-
Sac Formation: The everted intestine is tied at one end to form a sac.
-
Incubation: The sac is filled with a buffer solution containing a known concentration of radioactive calcium (⁴⁵Ca) and incubated in a bath of the same solution.
-
Measurement: After incubation, the concentration of ⁴⁵Ca inside the sac (serosal side) and in the incubation medium (mucosal side) is measured.
-
Analysis: An increase in the serosal to mucosal (S/M) ratio of ⁴⁵Ca indicates active transport of calcium against a concentration gradient.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Reference |
| UV-Vis Spectroscopy | ||
| λmax | 265 nm | [2] |
| λmin | 228 nm | [2] |
| Mass Spectrometry | ||
| Molecular Ion [M+H]⁺ (GC-MS) | m/z 430.6 | [2] |
| NMR Spectroscopy | ||
| ¹H NMR (C-23 proton) | Multiplet between 4.2 and 4.7 ppm | [2] |
| ¹³C NMR | Data not available in the abstract | |
| Infrared Spectroscopy | ||
| Hydroxyl groups (O-H stretch) | Broad absorption between 3200 and 3500 cm⁻¹ | [2] |
| Ketone group (C=O stretch) | 1715-1720 cm⁻¹ | [2] |
Biological Activity Data
The biological activity of this compound was evaluated in vitamin D-deficient chicks.
| Assay | Dose | Activity | Reference |
| Intestinal Calcium Transport | 5.3 nmol | Not biologically active | [1] |
| Bone Calcium Mobilization | 5.3 nmol | Not biologically active | [1] |
Conclusion
The discovery and isolation of this compound have been pivotal in understanding the intricate C-24 oxidation pathway of vitamin D3 metabolism. The methodologies established for its purification and characterization, relying on a combination of chromatographic and spectroscopic techniques, provide a robust framework for the study of other vitamin D metabolites. While this metabolite does not appear to be biologically active in classic calcium regulation assays, its presence and formation are significant for the overall regulation of vitamin D homeostasis. This guide provides researchers and professionals in drug development with the foundational knowledge and experimental context for further investigation into this and related metabolic pathways.
References
An In-depth Technical Guide to the Synthesis and Chemical Characterization of 23,25-Dihydroxy-24-oxovitamin D3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of 23,25-dihydroxy-24-oxovitamin D3, a significant metabolite in the vitamin D3 catabolic pathway. While a complete chemical synthesis has not been extensively reported, this document details its well-established biosynthesis, isolation, and purification protocols. Furthermore, it compiles the available spectroscopic data for its chemical characterization, including Ultraviolet (UV) absorption, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to serve as a valuable resource for researchers in the fields of vitamin D metabolism, endocrinology, and drug development.
Introduction
Vitamin D3 undergoes a series of hydroxylation steps to become biologically active, primarily as 1α,25-dihydroxyvitamin D3. The catabolism of vitamin D3 and its active metabolites is a crucial process for maintaining mineral homeostasis and preventing hypercalcemia. One of the key enzymes in this catabolic cascade is the mitochondrial cytochrome P450 enzyme, CYP24A1. This enzyme is responsible for the C-24 and C-23 hydroxylation pathways that lead to the inactivation and excretion of vitamin D metabolites. This compound is a product of this pathway, formed from the precursor 25-hydroxy-24-oxovitamin D3.[1] Understanding the synthesis and properties of this metabolite is essential for a complete picture of vitamin D metabolism and its regulation.
Synthesis of this compound
A total chemical synthesis of this compound is not well-documented in publicly available literature. The primary method for obtaining this metabolite is through its biosynthesis in in-vitro systems that replicate the physiological conditions of its formation.
Biosynthesis
The biosynthesis of this compound occurs in tissues expressing the enzyme CYP24A1, with the kidney being a primary site.[1][2] The metabolic pathway involves the sequential oxidation of 25-hydroxyvitamin D3.
The proposed metabolic pathway is as follows: 25-hydroxyvitamin D3 → 24(R),25-dihydroxyvitamin D3 → 25-hydroxy-24-oxovitamin D3 → this compound[1]
This pathway is catalyzed by the enzyme CYP24A1, which exhibits both 24-hydroxylase and 23-hydroxylase activity.[2][3]
Biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Purification from Kidney Homogenates
The following protocol is a generalized procedure based on methodologies described in the literature for the isolation of vitamin D metabolites from kidney tissues.[1]
Workflow for isolation and purification.
Methodology:
-
Tissue Homogenization: Kidney tissue from a suitable animal model (e.g., rat) is homogenized in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) containing necessary cofactors for enzymatic activity.
-
Incubation: The homogenate is incubated with the precursor, 25-hydroxy-24-oxovitamin D3, at 37°C for a specified period to allow for enzymatic conversion.
-
Lipid Extraction: The reaction is stopped, and the lipids, including the vitamin D metabolites, are extracted using an organic solvent system such as a modified Bligh and Dyer method.
-
Chromatographic Purification: The lipid extract is subjected to multiple chromatographic steps for purification.
-
Initial Column Chromatography: A preliminary separation is often performed using Sephadex LH-20 chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using HPLC, often requiring multiple columns and solvent systems to resolve the target metabolite from other closely related compounds. A typical HPLC system might involve a silica-based column with a mobile phase of hexane (B92381) and isopropanol.
-
Chemical Characterization
The identification and structural elucidation of this compound are based on a combination of spectroscopic techniques.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C27H42O4 | [4] |
| Molecular Weight | 430.62 g/mol | [4] |
| Spectroscopic Technique | Observed Data | Reference |
| UV Absorption (in Ethanol) | λmax: 265 nm, λmin: 228 nm | [5] |
| Mass Spectrometry (ESI+) | m/z 430.6 [M+H]+ | [5] |
| ¹H-NMR (in CDCl3) | C-23 proton: multiplet at 4.2-4.7 ppm | [5] |
| ¹³C-NMR | Data not available in searched literature |
Ultraviolet (UV) Spectroscopy
The UV spectrum of this compound in ethanol (B145695) exhibits a characteristic absorption maximum at 265 nm and a minimum at 228 nm. This absorption pattern is typical for the cis-triene system of the vitamin D scaffold.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows a prominent molecular ion peak [M+H]+ at m/z 430.6, corresponding to the protonated molecule.[5] Further fragmentation analysis would be required to determine the complete fragmentation pattern, which can provide additional structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. A characteristic signal is the multiplet observed for the proton at the C-23 position, which appears in the region of 4.2-4.7 ppm.[5] The exact chemical shift and coupling pattern are dependent on the stereochemistry at C-23. A complete assignment of all proton and carbon signals would require further detailed 1D and 2D NMR experiments.
Conclusion
This technical guide has summarized the current knowledge on the synthesis and chemical characterization of this compound. While a de novo chemical synthesis route is not prominently described, its biosynthesis via the CYP24A1-mediated C-24 oxidation pathway is well-established. The provided experimental protocols for its isolation and purification, along with the compiled spectroscopic data, offer a solid foundation for researchers working with this important vitamin D metabolite. Further studies are warranted to establish a complete spectroscopic profile and to explore a scalable chemical synthesis, which would greatly facilitate future research into its biological function and potential therapeutic applications.
References
- 1. This compound: a metabolite of vitamin D3 made in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP24A1 - Wikipedia [en.wikipedia.org]
- 3. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Buy this compound [smolecule.com]
The Renal Metabolic Pathway of 23,25-Dihydroxy-24-oxovitamin D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the metabolic pathway of 23,25-dihydroxy-24-oxovitamin D3 within the kidney. This pathway is a critical component of vitamin D catabolism, primarily orchestrated by the mitochondrial enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1). The guide details the enzymatic reactions, regulatory mechanisms involving key hormones such as 1α,25-dihydroxyvitamin D3 (calcitriol), parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23), and the associated signaling cascades. Furthermore, it presents quantitative data on enzyme kinetics and metabolite production, outlines detailed experimental protocols for the analysis of this pathway, and provides visual representations of the core metabolic and signaling pathways through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in vitamin D metabolism, renal physiology, and drug development.
Introduction
The kidney plays a pivotal role in maintaining mineral homeostasis through the tightly regulated metabolism of vitamin D. While the production of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), by CYP27B1 is well-characterized, the catabolic pathways that inactivate vitamin D metabolites are equally important for preventing hypercalcemia and ensuring appropriate physiological responses. One such critical catabolic pathway is the C-24 oxidation pathway, which leads to the formation of several hydroxylated and oxidized metabolites. This guide focuses on a specific branch of this pathway: the generation of this compound in the kidney.
The primary enzyme responsible for this metabolic cascade is CYP24A1, a multi-functional mitochondrial cytochrome P450 enzyme.[1][2] The expression and activity of CYP24A1 are intricately regulated by calcitriol, PTH, and FGF23, forming a complex feedback loop that fine-tunes vitamin D signaling.[3][4] Understanding the nuances of the this compound metabolic pathway is crucial for elucidating the complete picture of vitamin D homeostasis and its dysregulation in various pathological conditions, particularly chronic kidney disease (CKD).
The Metabolic Pathway
The formation of this compound is a multi-step process initiated from 25-hydroxyvitamin D3 (25(OH)D3). The proposed metabolic sequence in the kidney is as follows:
-
25-Hydroxyvitamin D3 (25(OH)D3) is hydroxylated at the C-24 position by CYP24A1 to form 24(R),25-dihydroxyvitamin D3 (24,25(OH)2D3) .[5]
-
24(R),25-dihydroxyvitamin D3 is then oxidized to 25-hydroxy-24-oxovitamin D3 .[5]
-
Finally, 25-hydroxy-24-oxovitamin D3 serves as the precursor for the CYP24A1-mediated hydroxylation at the C-23 position, yielding This compound .[1][5]
This metabolite is considered to be biologically inactive in terms of intestinal calcium transport and bone calcium mobilization at physiological concentrations.[5]
Quantitative Data
Table 1: Kinetic Parameters of CYP24A1
| Substrate | Enzyme Source | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference |
| 25-hydroxyvitamin D3 | Rat kidney mitochondria | 0.42 µM | - | - | [6] |
| 1,25-dihydroxyvitamin D3 | Human recombinant CYP24A1 | 0.34 mmol·mol phospholipid-1 | - | - | [7] |
| 1,24,25-trihydroxyvitamin D3 | Human recombinant CYP24A1 | 15 mmol·mol phospholipid-1 | 34 min-1 | 2.27 | [7] |
| 24-oxo-1,25-dihydroxyvitamin D3 | Human recombinant CYP24A1 | - | - | - | [7] |
| 24-oxo-1,23,25-trihydroxyvitamin D3 | Human recombinant CYP24A1 | 0.34 mmol·mol phospholipid-1 | - | High | [7] |
Table 2: Production of Vitamin D Metabolites in Perfused Rat Kidney
| Substrate (Concentration) | Duration of Perfusion | Metabolite Isolated | Amount Isolated from Kidney | Reference |
| 1α,25-dihydroxyvitamin D3 (28 µM) | Not specified | 1α,25-dihydroxy-24-oxo-vitamin D3 | 147 µg | [8] |
| 1α,25-dihydroxyvitamin D3 (28 µM) | Not specified | 1α,23,25-trihydroxy-24-oxo-vitamin D3 | 155 µg | [8] |
| 1,25-dihydroxyvitamin D3 (4 x 10-6 M) | Not specified | 1,23-dihydroxy-24,25,26,27-tetranorvitamin D3 | Not specified | [9] |
| 1,25-dihydroxyvitamin D3 (6 x 10-10 M) | 4 hours | 1,23-dihydroxy-24,25,26,27-tetranorvitamin D3 | Major further metabolite | [9] |
Regulatory Pathways
The expression of CYP24A1 is tightly controlled by several hormonal signals, ensuring a balanced level of active vitamin D.
Regulation by 1α,25-Dihydroxyvitamin D3 (Calcitriol)
Calcitriol, the active form of vitamin D, directly induces the transcription of the CYP24A1 gene. This represents a classic negative feedback loop.
-
Mechanism: Calcitriol binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This VDR/RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter region of the CYP24A1 gene, thereby initiating transcription.[3]
Regulation by Parathyroid Hormone (PTH)
PTH, a key regulator of calcium and phosphate (B84403) homeostasis, suppresses the expression of CYP24A1.
-
Mechanism: PTH binds to its receptor (PTH1R) on the surface of renal proximal tubule cells, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[10] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP Response Element-Binding Protein (CREB).[11] Activated CREB, along with its coactivators, is involved in the transcriptional regulation of various genes, including the suppression of CYP24A1.[1][11] PTH signaling can also involve the activation of the Protein Kinase C (PKC) pathway.[10]
Regulation by Fibroblast Growth Factor 23 (FGF23)
FGF23, a bone-derived hormone, is a potent inducer of CYP24A1 expression.
-
Mechanism: FGF23 binds to its receptor (FGFR) in a complex with its co-receptor α-Klotho, which is highly expressed in the kidney.[12] This binding activates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[13][14] Activated ERK1/2 then phosphorylates downstream transcription factors that ultimately lead to increased transcription of the CYP24A1 gene.[13]
References
- 1. Rapid genomic changes by mineralotropic hormones and kinase SIK inhibition drive coordinated renal Cyp27b1 and Cyp24a1 expression via CREB modules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP24A1 - Wikipedia [en.wikipedia.org]
- 3. In Vivo Contribution of Cyp24a1 Promoter Vitamin D Response Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic homeostasis of vitamin D metabolism in the kidney through reciprocal modulation of Cyp27b1 and Cyp24a1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a metabolite of vitamin D3 made in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and identification of 1,25-dihydroxy-24-oxo-vitamin D3 and 1,23,25-trihydroxy-24-oxo-vitamin D3. New metabolites of vitamin D3 produced by a C-24 oxidation pathway of metabolism for 1,25-dihydroxyvitamin D3 present in intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 25-Hydroxyvitamin D-24-hydroxylase (CYP24A1): its important role in the degradation of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PTH increases FGF23 gene expression and mediates the high-FGF23 levels of experimental kidney failure: a bone parathyroid feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Fibroblast Growth Factor 23 Regulates Renal 1,25-Dihydroxyvitamin D and Phosphate Metabolism via the MAP Kinase Signaling Pathway in Hyp Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FGF23 acts directly on renal proximal tubules to induce phosphaturia through activation of the ERK1/2–SGK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Architecture of Vitamin D Catabolism: A Technical Guide to the Formation of 23,25-Dihydroxy-24-oxovitamin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vitamin D endocrine system is a cornerstone of calcium and phosphate (B84403) homeostasis, with its active form, 1α,25-dihydroxyvitamin D3 (Calcitriol), playing a pivotal role. The tight regulation of vitamin D metabolite concentrations is crucial to prevent hypercalcemia and ensure proper physiological function. A key enzyme in this regulatory network is the mitochondrial cytochrome P450 enzyme, CYP24A1, also known as 25-hydroxyvitamin D3 24-hydroxylase. This enzyme is responsible for the inactivation of both 25-hydroxyvitamin D3 (25(OH)D3) and 1α,25-dihydroxyvitamin D3. This in-depth technical guide focuses on a specific catabolic pathway mediated by CYP24A1: the enzymatic formation of 23,25-dihydroxy-24-oxovitamin D3 from 25-hydroxyvitamin D3. This guide will provide a detailed overview of the signaling pathway, experimental protocols for its study, and a summary of the available quantitative data.
The C-24 Oxidation Pathway of 25-Hydroxyvitamin D3
The conversion of 25-hydroxyvitamin D3 to this compound is a multi-step process primarily catalyzed by CYP24A1. This enzyme exhibits both 24- and 23-hydroxylase activities. The formation of this compound is part of the C-24 oxidation pathway, which ultimately leads to the excretion of vitamin D metabolites. The established sequence of this pathway is as follows:
-
25-hydroxyvitamin D3 (25(OH)D3) is first hydroxylated at the C-24 position by CYP24A1 to yield 24(R),25-dihydroxyvitamin D3 (24,25(OH)2D3) .
-
24,25(OH)2D3 is then further oxidized by CYP24A1 to form 25-hydroxy-24-oxovitamin D3 .
-
Finally, 25-hydroxy-24-oxovitamin D3 serves as a substrate for CYP24A1, which catalyzes a hydroxylation at the C-23 position to produce the terminal metabolite This compound .[1]
This metabolic cascade is a critical feedback mechanism, as the expression of the CYP24A1 gene is induced by 1α,25-dihydroxyvitamin D3, the active form of vitamin D. This induction ensures that as levels of active vitamin D rise, the machinery for its catabolism is also upregulated, thus maintaining homeostasis.
Quantitative Data on CYP24A1-Mediated Metabolism
| Substrate | Km (mmol·mol phospholipid⁻¹) | kcat (min⁻¹) | kcat/Km |
| 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) | Not explicitly stated | Not explicitly stated | Reference |
| 1,24,25-trihydroxyvitamin D3 | 15 | 34 | 2.27 |
| 24-oxo-1,25-dihydroxyvitamin D3 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| 24-oxo-1,23,25-trihydroxyvitamin D3 | 0.34 | Lowest kcat | Highest |
Note: The data is adapted from a study on the C-24 oxidation pathway of 1,25-dihydroxyvitamin D3. Kinetic parameters are expressed in terms of substrate concentration within the phospholipid membrane. A lower Km indicates a higher affinity of the enzyme for the substrate, and a higher kcat indicates a faster turnover rate.
Experimental Protocols
Studying the enzymatic formation of this compound involves several key experimental stages: expression and purification of recombinant CYP24A1, in vitro enzymatic assays, and product analysis using chromatographic and mass spectrometric techniques.
Expression and Purification of Recombinant Human CYP24A1 in E. coli
Objective: To produce active human CYP24A1 enzyme for in vitro assays.
Protocol:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the human CYP24A1 cDNA.
-
Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of expression medium.
-
Induction: Grow the large-scale culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression: Continue to culture the cells at a lower temperature (e.g., 20-28°C) for 12-16 hours to enhance proper protein folding.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors) and lyse the cells using sonication or a high-pressure homogenizer.
-
Purification: Since CYP24A1 is a mitochondrial membrane protein, it will be in the membrane fraction. Isolate the membrane fraction by ultracentrifugation. Solubilize the membrane proteins using a suitable detergent (e.g., CHAPS). Purify the His-tagged CYP24A1 protein using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin. Elute the purified protein with an imidazole (B134444) gradient.
-
Verification: Confirm the purity and identity of the recombinant CYP24A1 by SDS-PAGE and Western blotting using a specific anti-CYP24A1 antibody.
In Vitro Enzymatic Assay for this compound Formation
Objective: To measure the conversion of 25-hydroxy-24-oxovitamin D3 to this compound by recombinant CYP24A1.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Purified recombinant human CYP24A1 (concentration to be optimized).
-
Substrate: 25-hydroxy-24-oxovitamin D3 (concentration range to be tested for kinetic analysis).
-
Reaction Buffer: e.g., 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactors: An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) is required for cytochrome P450 activity.
-
Adrenodoxin and Adrenodoxin Reductase: As CYP24A1 is a mitochondrial P450, these electron transfer partners are required for its activity.
-
-
Initiation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-generating system.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a quench solution, such as two volumes of ice-cold acetonitrile (B52724) or methanol (B129727). This will precipitate the proteins.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant containing the vitamin D metabolites to a new tube and evaporate to dryness under a stream of nitrogen.
Analysis of Reaction Products by HPLC-MS/MS
Objective: To separate and quantify the substrate (25-hydroxy-24-oxovitamin D3) and the product (this compound).
Protocol:
-
Sample Reconstitution: Reconstitute the dried sample from the enzymatic assay in a suitable mobile phase, such as methanol/water.
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used for the separation of vitamin D metabolites.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically employed.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Positive ion mode is generally used for vitamin D metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 25-hydroxy-24-oxovitamin D3 and this compound need to be determined and optimized.
-
-
Quantification: Generate a standard curve using authentic standards of 25-hydroxy-24-oxovitamin D3 and this compound of known concentrations. Calculate the concentration of the substrate consumed and the product formed in the enzymatic reaction based on the standard curve.
Conclusion
The enzymatic formation of this compound from 25-hydroxyvitamin D3 represents a key step in the catabolic cascade that regulates vitamin D homeostasis. This process, mediated by the multifunctional enzyme CYP24A1, is essential for preventing vitamin D toxicity. While the complete kinetic profile of this specific enzymatic step remains to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for researchers to investigate this and other related pathways. A deeper understanding of the mechanisms governing vitamin D catabolism is critical for the development of novel therapeutic strategies targeting vitamin D-related disorders.
References
The Biological Role of 23,25-Dihydroxy-24-oxovitamin D3 in Vitamin D Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 undergoes a series of metabolic activations and catabolic inactivations to maintain calcium and phosphate (B84403) homeostasis. The classical pathway involves the conversion of vitamin D3 to 25-hydroxyvitamin D3 [25(OH)D3] in the liver, followed by hydroxylation in the kidney to the biologically active form, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3]. The inactivation of these metabolites is primarily orchestrated by the enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase), which initiates a cascade of reactions to generate excretable, biologically inert products. This technical guide provides an in-depth exploration of a specific metabolite in this catabolic pathway, 23,25-dihydroxy-24-oxovitamin D3, detailing its formation, physiological relevance, and the experimental methodologies used for its study.
The C-24 Oxidation Pathway and Formation of this compound
The catabolism of vitamin D metabolites is a crucial process to prevent vitamin D toxicity. The enzyme CYP24A1 plays a central role in this process through hydroxylation at the C-24 or C-23 positions. The C-24 oxidation pathway is a key route for the inactivation of both 25(OH)D3 and 1,25(OH)2D3.
The formation of this compound is a downstream step in the C-24 oxidation pathway of 25(OH)D3. This metabolite is produced in the kidney from its precursor, 25-hydroxy-24-oxovitamin D3.[1] The production of this compound is inducible by 1,25(OH)2D3, highlighting a feedback mechanism where the active form of vitamin D promotes its own inactivation.[1]
The proposed metabolic sequence is as follows: 25-hydroxyvitamin D3 → 24(R),25-dihydroxyvitamin D3 → 25-hydroxy-24-oxovitamin D3 → this compound[1]
Biological Activity and Physiological Significance
Current research indicates that this compound possesses minimal to no biological activity in the classical vitamin D-mediated functions of intestinal calcium transport and bone calcium mobilization. This suggests that its formation is a step towards the complete inactivation and subsequent excretion of the vitamin D molecule.
Data Presentation
Table 1: Biological Activity of this compound
| Metabolite | Assay | Species | Dose | Outcome | Reference |
| This compound | Intestinal Calcium Transport | Vitamin D-deficient chick | 5.3 nmol | Not biologically active | [1] |
| This compound | Bone Calcium Mobilization | Vitamin D-deficient chick | 5.3 nmol | Not biologically active | [1] |
Table 2: Quantitative Data for this compound and Related Metabolites
| Parameter | Metabolite | Value | Comments |
| Vitamin D Receptor (VDR) Binding Affinity | |||
| Relative Competitive Index (RCI) vs. 1,25(OH)2D3 | This compound | Not reported | |
| Enzymatic Kinetics | |||
| Km for formation from 25-hydroxy-24-oxovitamin D3 | This compound | Not reported | |
| Vmax for formation from 25-hydroxy-24-oxovitamin D3 | This compound | Not reported | |
| Physiological Concentrations | |||
| Serum/Plasma Concentration | This compound | Not reported |
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of vitamin D metabolites, which can be adapted for the specific analysis of this compound.
a. Sample Preparation (Serum/Plasma)
-
Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound, if available, or a related deuterated vitamin D metabolite).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for further processing.
b. Solid-Phase Extraction (SPE) - Optional Cleanup Step
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.
-
Elution: Elute the vitamin D metabolites with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
c. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the metabolites of interest. For example, start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standard.
-
In Vitro Assay for Biological Activity: Intestinal Calcium Transport in Chicks
This protocol is based on the classic everted gut sac method to assess the biological activity of vitamin D metabolites on intestinal calcium transport.
-
Animal Preparation: Use vitamin D-deficient chicks.
-
Dosing: Administer a single dose of this compound (e.g., 5.3 nmol) or a vehicle control intracardially.
-
Tissue Collection: After a specified time (e.g., 24 hours), euthanize the chicks and excise the duodenum.
-
Everted Gut Sac Preparation:
-
Gently flush the duodenal segment with ice-cold saline.
-
Evert the segment over a glass rod.
-
Ligate one end and fill the sac with a known volume of incubation buffer.
-
Ligate the other end to form a sealed sac.
-
-
Incubation: Incubate the everted gut sac in a flask containing incubation buffer with a known concentration of radioactive calcium (⁴⁵Ca) at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
Measurement:
-
Remove the sac, rinse, and blot dry.
-
Collect the serosal fluid (inside the sac).
-
Measure the radioactivity in both the mucosal (outside) and serosal fluids using a scintillation counter.
-
-
Data Analysis: Calculate the serosal-to-mucosal (S/M) ratio of ⁴⁵Ca. An S/M ratio significantly greater than 1 indicates active transport. Compare the S/M ratios between the treated and control groups.
In Vitro Metabolism Study Using Kidney Homogenates
This protocol allows for the study of the formation of this compound from its precursor.
-
Tissue Preparation:
-
Euthanize a rat or chick (previously treated with 1,25(OH)2D3 to induce CYP24A1 expression).
-
Perfuse the kidneys with ice-cold saline to remove blood.
-
Excise the kidneys and place them in ice-cold homogenization buffer (e.g., phosphate buffer with sucrose (B13894) and EDTA).
-
-
Homogenization:
-
Mince the kidneys and homogenize using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) to remove nuclei and cell debris. The resulting supernatant is the kidney homogenate.
-
-
Incubation:
-
In a reaction tube, combine the kidney homogenate, a NADPH-generating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase), and the substrate (25-hydroxy-24-oxovitamin D3).
-
Incubate at 37°C with shaking for a specified time.
-
-
Extraction:
-
Stop the reaction by adding a mixture of methanol and chloroform (B151607).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipid-soluble vitamin D metabolites.
-
-
Analysis:
-
Evaporate the chloroform extract to dryness.
-
Reconstitute the residue in a suitable solvent.
-
Analyze the products by HPLC or LC-MS/MS to identify and quantify the formation of this compound.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. Metabolic pathway for the formation of this compound.
Figure 2. Experimental workflow for the quantification of vitamin D metabolites by LC-MS/MS.
Conclusion
This compound is a metabolite in the C-24 oxidation pathway of vitamin D3 catabolism. Its formation is a key step in the inactivation cascade initiated by the enzyme CYP24A1. The available evidence strongly suggests that this metabolite is biologically inert with respect to the classical functions of vitamin D in calcium homeostasis. The lack of reported physiological concentrations and specific binding and kinetic data highlights an area for future research to fully elucidate the terminal steps of vitamin D catabolism. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the role of this and other metabolites in the complex network of vitamin D metabolism.
References
Investigating the Physiological Relevance of 23,25-Dihydroxy-24-oxovitamin D3: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 23,25-dihydroxy-24-oxovitamin D3, a metabolite of the vitamin D endocrine system. The focus is on its metabolic pathway, physiological relevance, and the experimental methodologies used for its characterization. Primarily recognized as a product of the C-24 oxidation pathway, this compound is considered a terminal catabolite in the inactivation cascade of vitamin D hormones. This document consolidates the available quantitative data, details relevant experimental protocols, and presents signaling and workflow diagrams to support further research in vitamin D metabolism and drug development.
Introduction
The vitamin D endocrine system is critical for maintaining calcium and phosphate (B84403) homeostasis, primarily through the actions of its hormonally active form, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). The systemic concentrations of 1,25(OH)₂D₃ are tightly regulated not only by its synthesis via the enzyme CYP27B1 (1α-hydroxylase) but also by its catabolism. The principal enzyme responsible for the inactivation of vitamin D metabolites is the 25-hydroxyvitamin D 24-hydroxylase, encoded by the CYP24A1 gene. This enzyme initiates a catabolic cascade known as the C-24 oxidation pathway, which prevents potential vitamin D toxicity. This compound is a key metabolite within this pathway, and understanding its formation and biological activity is crucial for a complete picture of vitamin D regulation.
Metabolic Pathway and Synthesis
This compound is not a primary actor but rather a downstream product in the vitamin D metabolic chain. Its formation is part of a multi-step enzymatic process in the kidney and other target tissues designed to clear active vitamin D compounds.
The established metabolic sequence leading to this compound is as follows:
-
25-hydroxyvitamin D3 (Calcifediol) , the major circulating form of vitamin D, is hydroxylated by CYP24A1 at the C-24 position.
-
This produces 24(R),25-dihydroxyvitamin D3 .
-
Further oxidation yields 25-hydroxy-24-oxovitamin D3 .
-
A subsequent hydroxylation at C-23 results in the final product, This compound [1].
The production of this metabolite is induced by high levels of 1,25(OH)₂D₃, which upregulates the expression of the CYP24A1 gene, reinforcing the role of this pathway as a feedback mechanism to control vitamin D activity[1]. A parallel pathway also exists for the catabolism of 1,25(OH)₂D₃, which can ultimately lead to the formation of calcitroic acid[2][3].
References
- 1. This compound: a metabolite of vitamin D3 made in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isolation and identification of 1,23-dihydroxy-24,25,26,27-tetranorvitamin D3, a new metabolite of 1,25-dihydroxyvitamin D3 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 23,25-dihydroxy-24-oxovitamin D3 as a Catabolite of Vitamin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 undergoes a series of hydroxylation steps to become biologically active, culminating in the formation of 1α,25-dihydroxyvitamin D3 (Calcitriol), the hormonal form that plays a crucial role in calcium homeostasis and various other physiological processes. The catabolism of vitamin D metabolites is equally critical for maintaining mineral balance and preventing hypercalcemia. A key enzyme in this process is the mitochondrial cytochrome P450 enzyme, CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase). This enzyme initiates the C-24 oxidation pathway, a major route for the inactivation of both 25-hydroxyvitamin D3 (25(OH)D3) and 1,25(OH)2D3. One of the important, albeit lesser-studied, catabolites in this pathway is 23,25-dihydroxy-24-oxovitamin D3. This technical guide provides a comprehensive overview of the formation, biological relevance, and experimental analysis of this vitamin D catabolite.
Biochemical Pathway of this compound Formation
The generation of this compound is a multi-step enzymatic process primarily occurring in vitamin D target tissues such as the kidney and intestine. The central enzyme governing this pathway is CYP24A1, which exhibits broad substrate specificity and catalyzes multiple hydroxylation reactions.
The proposed metabolic pathway leading to the formation of this compound from 25-hydroxyvitamin D3 is as follows[1]:
-
25-hydroxyvitamin D3 (25(OH)D3) is hydroxylated at the C-24 position by CYP24A1 to form 24(R),25-dihydroxyvitamin D3 (24,25(OH)2D3) .
-
24,25(OH)2D3 is then oxidized at the C-24 hydroxyl group by the same enzyme to yield 25-hydroxy-24-oxovitamin D3 .
-
Finally, a subsequent hydroxylation at the C-23 position results in the formation of This compound .
A similar pathway exists for the catabolism of the active hormone, 1α,25-dihydroxyvitamin D3, which also serves as a substrate for CYP24A1, leading to a parallel series of hydroxylated and oxidized products. The expression of the CYP24A1 gene is transcriptionally induced by 1,25(OH)2D3, creating a negative feedback loop that controls the levels of the active hormone[2].
Quantitative Data
Enzyme Kinetics
| Substrate (in phospholipid vesicles) | Km (mmol·mol phospholipid⁻¹) | kcat (min⁻¹) | kcat/Km |
| 1,25(OH)2D3 | 1.0 ± 0.2 | 26 ± 2 | 26 |
| 1,24,25(OH)3D3 | 15 ± 2 | 34 ± 2 | 2.3 |
| 24-oxo-1,25(OH)2D3 | 0.86 ± 0.08 | 18 ± 0.5 | 21 |
| 24-oxo-1,23,25(OH)3D3 | 0.34 ± 0.03 | 9.0 ± 0.2 | 26 |
Data adapted from a study on human CYP24A1 metabolism of 1,25(OH)2D3 intermediates[3].
In a whole-cell assay system, the apparent Michaelis constant (Km) for CYP24A1 activity on 1,25(OH)2D3 was determined to be 9.0 ± 2.0 nM[4].
Biological Activity and Receptor Binding
This compound is generally considered to be a biologically inactive catabolite. Studies have shown that it does not possess significant activity in stimulating intestinal calcium transport or bone calcium mobilization at physiological concentrations.
| Compound | Biological Activity Assay | Dose | Result |
| This compound | Intestinal calcium transport and bone calcium mobilization in vitamin D deficient chicks | 5.3 nmol | Not biologically active[1] |
The biological actions of vitamin D metabolites are mediated through the vitamin D receptor (VDR). The binding affinity of a ligand to the VDR is a key determinant of its biological potency. While the direct binding affinity of this compound for the VDR has not been extensively reported, data for related compounds suggest that modifications at the C-23, C-24, and C-25 positions generally reduce VDR binding affinity compared to 1,25(OH)2D3.
| Compound | VDR Binding IC50 (nM) |
| 1,25(OH)2D3 | 0.93 |
| 25(OH)D3 | 56.2 |
| VD1-6 (a C-24 oxime analog) | 438 |
Data from a competitive VDR binding assay[5].
Experimental Protocols
Isolation and Purification of this compound from Biological Samples
This protocol describes the general steps for the isolation and purification of this compound from in vitro kidney homogenate incubations.
1. In Vitro Incubation:
-
Prepare kidney homogenates from vitamin D-supplemented rats or chicks in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Incubate the homogenate with the substrate, 25-hydroxyvitamin D3 (e.g., tritiated for tracking), at 37°C for a specified period (e.g., 1-2 hours).
2. Lipid Extraction:
-
Stop the reaction by adding organic solvents, typically using a modified Bligh and Dyer method (chloroform:methanol (B129727):water).
-
Separate the organic phase containing the lipids and vitamin D metabolites.
-
Evaporate the organic solvent under a stream of nitrogen.
3. Chromatographic Purification:
-
Initial Cleanup: Resuspend the lipid extract in a suitable solvent and apply it to a Sephadex LH-20 column for initial separation from other lipids.
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the metabolite of interest using a series of HPLC steps.
-
Normal-Phase HPLC: Utilize a silica-based column with a non-polar mobile phase (e.g., hexane (B92381) with a small percentage of isopropanol).
-
Reversed-Phase HPLC: Employ a C18 column with a polar mobile phase (e.g., methanol/water or acetonitrile (B52724)/water gradient).
-
Monitor the elution profile using a UV detector at 265 nm and/or a radioactivity detector if a radiolabeled substrate was used. Collect the fractions corresponding to the peak of interest.
-
4. Structural Identification:
-
Ultraviolet (UV) Spectroscopy: Confirm the characteristic triene chromophore of vitamin D compounds (λmax ≈ 265 nm).
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provide detailed structural information, including the stereochemistry of the hydroxyl groups.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites.
1. Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile or methanol) to the plasma or serum sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further purify the sample to remove interfering substances.
-
Derivatization (Optional): To enhance ionization efficiency, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD) can be performed.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reversed-phase column (e.g., C18 or pentafluorophenyl (PFP)) with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium (B1175870) formate.
-
Mass Spectrometry Detection:
-
Employ a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode.
-
Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of the analyte) and monitoring specific product ions after collision-induced dissociation.
-
| Parameter | Typical Setting |
| Ionization Mode | ESI Positive or APCI Positive |
| Capillary Voltage | ~3.0 - 4.5 kV (ESI) |
| Desolvation Temperature | ~350 - 500 °C |
| Collision Gas | Argon |
| MRM Transitions | Specific to the metabolite of interest and its internal standard |
Signaling Pathways and Biological Implications
The catabolism of vitamin D metabolites, including the formation of this compound, is a key regulatory mechanism to prevent vitamin D toxicity and maintain calcium and phosphate homeostasis. The induction of CYP24A1 by 1,25(OH)2D3 via the VDR is a classic example of a negative feedback loop in an endocrine system.
Dysregulation of this pathway can have significant clinical implications. For instance, loss-of-function mutations in the CYP24A1 gene can lead to idiopathic infantile hypercalcemia, a condition characterized by elevated levels of 1,25(OH)2D3 and severe hypercalcemia. Conversely, overexpression of CYP24A1 in certain cancers can lead to accelerated degradation of 1,25(OH)2D3, potentially diminishing its anti-proliferative effects.
Conclusion
This compound is a terminal catabolite in the C-24 oxidation pathway of vitamin D3, orchestrated by the enzyme CYP24A1. Its formation is part of a crucial physiological process to regulate the levels of active vitamin D hormone and prevent toxicity. While considered biologically inactive in terms of classical vitamin D functions like calcium transport, the study of this and other catabolites is essential for a complete understanding of vitamin D metabolism and its dysregulation in various disease states. The advanced analytical techniques outlined in this guide, particularly LC-MS/MS, are pivotal for the accurate quantification of these low-abundance metabolites, paving the way for further research into their potential roles and clinical significance.
References
- 1. Competitive binding assay for vitamin D and 25-OH vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of CYP24A1 Enzymatic Activity With a Simple Two-Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of a Novel Vitamin D3 Oxime Analogue, VD1-6, with CYP24A1 Enzyme Inhibitory Activity and Negligible Vitamin D Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Bioactivity of 23,25-Dihydroxy-24-oxovitamin D3: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the preliminary studies on the bioactivity of 23,25-dihydroxy-24-oxovitamin D3, a metabolite of vitamin D3. Synthesized in the kidney, this compound has been investigated for its potential role in calcium homeostasis. However, foundational studies have demonstrated a lack of biological activity in key assays for vitamin D function, namely intestinal calcium transport and bone calcium mobilization. This document summarizes the existing data, details the experimental methodologies employed in these early studies, and provides visualizations of the relevant metabolic pathway and a general experimental workflow for the bioactivity assessment of vitamin D metabolites. While this compound does not exhibit the classic calcemic activities of other vitamin D metabolites, this guide serves as a crucial reference for researchers in the field, preventing redundant preliminary investigations and providing a framework for the evaluation of other vitamin D analogs.
Introduction
Vitamin D3 is a prohormone that undergoes a series of hydroxylations to become biologically active. The final active form, 1,25-dihydroxyvitamin D3, plays a critical role in regulating calcium and phosphorus metabolism, primarily by influencing intestinal absorption and bone remodeling. The metabolic pathway of vitamin D3 is complex, involving numerous enzymatic steps that produce a variety of metabolites. One such metabolite, this compound, has been isolated and identified as a product of 25-hydroxyvitamin D3 metabolism in the kidney. Understanding the biological activity of each metabolite is essential for elucidating the complete physiological role of vitamin D3 and for the development of novel therapeutic agents. This guide focuses on the initial characterization of the bioactivity of this compound.
Synthesis and Metabolism
This compound is a downstream metabolite in the vitamin D3 pathway. Its precursor is 25-hydroxy-24-oxovitamin D3. The production of this metabolite can be induced by perfusion of the kidneys with 1,25-dihydroxyvitamin D3 or by injecting the animal with 1,25-dihydroxyvitamin D3[1].
Bioactivity Data
Preliminary in vivo studies in vitamin D-deficient chicks have shown that this compound is not biologically active at a dose of 5.3 nmol in assays for intestinal calcium transport and bone calcium mobilization[1].
| Bioactivity Assay | Species | Dose of this compound | Outcome | Reference |
| Intestinal Calcium Transport | Vitamin D-deficient chick | 5.3 nmol | No biological activity observed | [1] |
| Bone Calcium Mobilization | Vitamin D-deficient chick | 5.3 nmol | No biological activity observed | [1] |
Experimental Protocols
Detailed experimental protocols for the key bioactivity assays are provided below. These represent standard methods used in the field of vitamin D research and are presented to enable replication and further investigation.
In Vitro Synthesis and Purification of this compound
-
Source: Kidney homogenates from rats[1].
-
Induction: Production can be induced by perfusing the kidneys with a solution containing 1,25-dihydroxyvitamin D3 or by in vivo injection of 1,25-dihydroxyvitamin D3[1].
-
Purification: A multi-step chromatographic process is employed for isolation and purification.
-
Initial Extraction: The kidney homogenate is extracted to isolate the lipid-soluble fraction containing the vitamin D metabolites.
-
Column Chromatography: The extract is subjected to a series of five column chromatographic steps to separate the different metabolites[1].
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using HPLC to obtain pure this compound.
-
-
Identification: The structure of the purified metabolite is confirmed using ultraviolet (UV) absorption spectrophotometry, mass spectrometry, and proton nuclear magnetic resonance (NMR) spectrometry[1].
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of a test compound for the Vitamin D Receptor (VDR) by measuring its ability to compete with a radiolabeled VDR ligand.
-
Materials:
-
VDR Source: Recombinant human VDR or nuclear extracts from cells expressing VDR.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated calcitriol) at a concentration near its dissociation constant (Kd).
-
Test Compound: this compound at various concentrations.
-
Unlabeled Competitor: A high concentration of non-radiolabeled 1α,25(OH)₂D₃ to determine non-specific binding.
-
Assay Buffer: e.g., Tris-HCl buffer containing EDTA, DTT, and KCl.
-
Separation Medium: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Cocktail and Counter.
-
-
Procedure:
-
Incubation: Incubate the VDR preparation with the radioligand in the presence of either the assay buffer (for total binding), a high concentration of unlabeled 1α,25(OH)₂D₃ (for non-specific binding), or varying concentrations of the test compound.
-
Separation: Separate the VDR-bound radioligand from the free radioligand using hydroxylapatite or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The concentration that inhibits 50% of the specific binding (IC50) is determined.
-
Intestinal Calcium Transport Assay (Everted Gut Sac Technique)
This ex vivo method measures the transport of calcium across the intestinal epithelium.
-
Animal Model: Typically, vitamin D-deficient rats or chicks are used.
-
Procedure:
-
Tissue Preparation: A segment of the small intestine (duodenum) is excised, flushed with saline, and gently everted over a glass rod.
-
Sac Formation: One end of the everted segment is ligated to form a sac.
-
Filling and Incubation: The sac is filled with a known volume of incubation medium containing a specific concentration of calcium (often radiolabeled ⁴⁵Ca). The sac is then incubated in a larger volume of the same medium, which is gassed with 95% O₂ and 5% CO₂.
-
Treatment: The test compound, this compound, is administered to the animal prior to the experiment or can be added to the incubation medium.
-
Measurement: After the incubation period, the concentration of calcium in the serosal (internal) and mucosal (external) fluids is measured.
-
Analysis: An increase in the serosal-to-mucosal calcium concentration ratio indicates active transport.
-
Bone Calcium Mobilization Assay
This in vivo assay assesses the ability of a compound to stimulate the release of calcium from bone into the bloodstream.
-
Animal Model: Vitamin D-deficient chicks or rats maintained on a low-calcium diet.
-
Procedure:
-
Animal Preparation: Animals are raised on a vitamin D-deficient and low-calcium diet to induce a state of calcium demand.
-
Dosing: The animals are administered a single dose of the test compound, this compound, or a vehicle control.
-
Blood Sampling: Blood samples are collected at specific time points after dosing (e.g., 24, 48, and 72 hours).
-
Serum Calcium Measurement: The concentration of calcium in the serum is determined using atomic absorption spectrophotometry or a colorimetric assay.
-
Analysis: A significant increase in serum calcium levels in the treated group compared to the control group indicates bone calcium mobilization.
-
Experimental Workflow and Signaling
To date, no specific signaling pathways have been identified for this compound. The lack of activity in the primary vitamin D bioassays suggests that it does not significantly interact with the classical Vitamin D Receptor (VDR) signaling pathway to induce genomic effects related to calcium transport.
Conclusion
The preliminary studies on this compound indicate that it is a biologically inactive metabolite in the context of classical vitamin D-mediated calcium regulation. While it is a naturally occurring product of the vitamin D3 metabolic cascade, it does not appear to contribute to intestinal calcium absorption or bone calcium mobilization. The detailed experimental protocols provided in this guide offer a standardized framework for the assessment of this and other vitamin D metabolites. The absence of identified signaling pathway interactions for this compound underscores its inert nature in the well-established VDR-mediated pathways. Future research could explore potential non-classical effects of this metabolite, although the current body of evidence suggests a limited physiological role. This technical guide serves as a definitive resource for researchers, consolidating the foundational knowledge on this compound and providing the necessary methodological details to inform future studies in the field of vitamin D metabolism and drug development.
References
Methodological & Application
Application Note: Quantification of 23,25-dihydroxy-24-oxovitamin D3 in Human Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 23,25-dihydroxy-24-oxovitamin D3 in human serum. This metabolite is part of the vitamin D catabolic pathway and its measurement can provide further insights into vitamin D metabolism and related physiological and pathological processes. The described protocol employs a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for sample cleanup, followed by derivatization to enhance ionization efficiency and detection sensitivity. Chromatographic separation is achieved using a C18 reversed-phase column, and quantification is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals investigating the intricacies of vitamin D metabolism.
Introduction
Vitamin D is a crucial prohormone that plays a vital role in calcium homeostasis, bone metabolism, and various other physiological processes. Its biological activity is mediated through a series of hydroxylations, leading to the active form, 1α,25-dihydroxyvitamin D3. The catabolism of vitamin D and its metabolites is a complex process involving multiple enzymatic steps, leading to the formation of a variety of hydroxylated and oxidized products. One such metabolite is this compound, which is produced in the kidney. The metabolic pathway is proposed to proceed from 25-hydroxyvitamin D3 to 24(R),25-dihydroxyvitamin D3, then to 25-hydroxy-24-oxovitamin D3, and finally to this compound.[1][2] Accurate measurement of these downstream metabolites is essential for a comprehensive understanding of vitamin D disposition and its potential alterations in disease states. LC-MS/MS has emerged as the gold standard for the quantification of vitamin D metabolites due to its high selectivity and sensitivity.[3] This application note provides a detailed, albeit proposed, protocol for the quantification of this compound, based on established methodologies for similar vitamin D analogs.
Vitamin D Catabolic Pathway
Proposed metabolic pathway of this compound.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), hexane (B92381), and water.
-
Reagents: Formic acid, ammonium (B1175870) hydroxide, and zinc sulfate.
-
Internal Standard (IS): Deuterated this compound (if available) or a closely related deuterated vitamin D metabolite (e.g., d6-24,25-dihydroxyvitamin D3).
-
Derivatization Agent: 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).
-
SPE Cartridges: C18, 100 mg, 1 mL.
-
Collection Tubes: 1.5 mL polypropylene (B1209903) tubes and amber glass autosampler vials.
Sample Preparation
-
Spiking: To 200 µL of serum sample, add 20 µL of the internal standard solution.
-
Protein Precipitation: Add 400 µL of acetonitrile containing 0.1% formic acid. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 600 µL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes. Transfer the upper hexane layer to a new tube. Repeat the extraction and pool the hexane layers.
-
Evaporation: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
Elute the analyte with 1 mL of acetonitrile.
-
-
Derivatization:
-
Evaporate the eluate to dryness.
-
Reconstitute in 50 µL of a freshly prepared solution of the derivatization agent (e.g., 50 µg/mL PTAD in acetonitrile).
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Final Preparation: Evaporate the derivatization solution and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. Transfer to an amber glass autosampler vial.
Experimental Workflow Diagram
Experimental workflow for the quantification of this compound.
LC-MS/MS Parameters
Liquid Chromatography (LC)
| Parameter | Proposed Condition |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 60% B to 95% B over 8 min, hold at 95% B for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
Note: The following MRM transitions are proposed based on the structure and known fragmentation of similar vitamin D metabolites with PTAD derivatization. These must be optimized during method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound-PTAD | To be determined | To be determined | To be determined |
| d6-24,25-dihydroxyvitamin D3-PTAD (IS) | To be determined | To be determined | To be determined |
Quantitative Data Summary
The following table presents target performance characteristics for this assay. These values are illustrative and must be determined experimentally during method validation.
| Parameter | Target Value |
| Limit of Detection (LOD) | < 10 pg/mL |
| Limit of Quantification (LOQ) | < 50 pg/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Conclusion
This application note outlines a comprehensive and robust, yet proposed, LC-MS/MS method for the quantification of this compound in human serum. The detailed protocol for sample preparation, including LLE, SPE, and derivatization, is designed to ensure high recovery and minimize matrix effects. The proposed LC-MS/MS parameters provide a strong starting point for method development and optimization. This method will be a valuable tool for researchers in the field of endocrinology, nutrition, and drug development, enabling a deeper understanding of the complex vitamin D metabolic network.
References
- 1. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Separation of Vitamin D Metabolites
Introduction
The accurate quantification of vitamin D and its metabolites is crucial for assessing the vitamin D status in patients and for research in various fields, including bone metabolism, oncology, and immunology. The primary circulating form and the best indicator of vitamin D status is 25-hydroxyvitamin D [25(OH)D], which exists as 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3). The biologically active form, 1,25-dihydroxyvitamin D [1,25(OH)2D], is present at much lower concentrations. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the analysis of these metabolites due to its specificity and sensitivity.[1] This application note provides detailed protocols for the separation of vitamin D metabolites using reversed-phase HPLC with UV detection and a more advanced LC-MS/MS method.
Challenges in Vitamin D Analysis
The analysis of vitamin D metabolites presents several challenges. These compounds are highly lipophilic and are tightly bound to the vitamin D-binding protein (VDBP) in circulation.[2] Effective extraction from the sample matrix is therefore a critical first step. Furthermore, endogenous lipids can co-extract and interfere with the analysis, potentially causing ion suppression in mass spectrometry.[3] The presence of isobaric and isomeric forms, such as the epimers of 25(OH)D, requires high chromatographic resolution for accurate quantification.
Method 1: Reversed-Phase HPLC with UV Detection
This method is a robust and widely accessible technique for the simultaneous quantification of 25(OH)D2 and 25(OH)D3 in serum or plasma. It relies on a reversed-phase C18 column for separation and UV detection at 265 nm, the absorption maximum for vitamin D metabolites.[4][5]
Experimental Protocol
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 1.0 mL of serum or plasma in a glass test tube, add an internal standard solution (e.g., 1α-hydroxyvitamin D3).
-
Add 2.0 mL of a precipitation reagent (e.g., acetonitrile) and allow to stand for 5 minutes to precipitate proteins.[6]
-
Vortex the mixture for 10 seconds to ensure thorough mixing and complete precipitation.[6]
-
Centrifuge at 2000g for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube.
-
Add 5.0 mL of n-hexane, vortex for 1 minute for liquid-liquid extraction, and centrifuge to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 150 µL of the mobile phase.[6]
-
-
HPLC Analysis:
-
Inject 100 µL of the reconstituted sample onto the HPLC system.
-
Perform the separation using the conditions outlined in the table below.
-
Monitor the elution of the analytes by UV detection at 265 nm.[4]
-
Quantify the concentrations of 25(OH)D2 and 25(OH)D3 by comparing their peak areas to those of calibrators with known concentrations.
-
Quantitative Data and Chromatographic Conditions
| Parameter | Value |
| HPLC System | Varian HPLC system or equivalent[7] |
| Column | Synergy hydro-RP C18, 4.6 x 250 mm, 4 µm[8] |
| Mobile Phase | Methanol (B129727)/Acetonitrile (B52724)/Water (70:25:5, v/v/v)[8] |
| Flow Rate | 1.2 mL/min[8] |
| Detection | UV at 265 nm[4][8] |
| Injection Volume | 100 µL |
| Column Temperature | 20-40°C[4][7] |
| Retention Time 25(OH)D3 | ~9.1 min[9] |
| Retention Time 25(OH)D2 | ~10.1 min[8] |
| Linearity Range | 5 - 160 ng/mL[8][9] |
| Limit of Detection (LOD) | 4 nmol/L[8] |
| Limit of Quantification (LOQ) | 10 nmol/L[8] |
Method 2: LC-MS/MS for High-Sensitivity Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the precise quantification of a broader range of vitamin D metabolites, including the low-concentration 1,25(OH)2D.[3] This method offers superior sensitivity and specificity compared to HPLC-UV.
Experimental Protocol
-
Sample Preparation (Protein Precipitation and Solid-Phase Extraction):
-
To 100 µL of serum, add a deuterated internal standard mixture (e.g., d6-25(OH)D3).
-
Add 300 µL of acetonitrile with 1% formic acid to precipitate proteins.
-
Vortex and centrifuge to pellet the proteins.
-
Load the supernatant onto a solid-phase extraction (SPE) cartridge (e.g., HybridSPE-Phospholipid or C18) that has been pre-conditioned.[10]
-
Wash the SPE cartridge with a weak solvent mixture (e.g., 3:7 methanol/water) to remove interferences.[10]
-
Elute the vitamin D metabolites with a strong organic solvent (e.g., methanol or acetonitrile).[10]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the metabolites using a high-resolution column, such as an Ascentis Express F5, which can resolve epimers.[11]
-
Ionize the eluted compounds using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[10]
-
Perform quantification using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each metabolite and its internal standard.
-
Quantitative Data and Chromatographic Conditions
| Parameter | Value |
| LC-MS/MS System | Waters Acquity UPLC with a tandem quadrupole mass spectrometer or equivalent |
| Column | Ascentis Express F5, 10 cm x 2.1 mm, 2.7 µm[11] |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 5 mM Ammonium Formate in Methanol |
| Gradient | Isocratic with 25% A and 75% B[11] |
| Flow Rate | 0.4 mL/min[11] |
| Injection Volume | 2 µL[11] |
| Column Temperature | 40°C[11] |
| Ionization | APCI or ESI, positive ion mode[10] |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition 25(OH)D3 | m/z 401.15 > 365.25 |
| MRM Transition 25(OH)D2 | m/z 413.15 > 355.20 |
Workflow Diagrams
Caption: Workflow for Vitamin D Analysis by HPLC-UV.
Caption: Workflow for Vitamin D Analysis by LC-MS/MS.
References
- 1. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. chromtech.com [chromtech.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. HPLC determination of Vitamin D(3) and its metabolite in human plasma with on-line sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. oatext.com [oatext.com]
- 9. oatext.com [oatext.com]
- 10. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization [mdpi.com]
- 11. Fast and Accurate LC-MS Analysis of Vitamin D Metabolites Using Ascentis® Express F5 HPLC Columns [sigmaaldrich.com]
Application Notes and Protocols for the Development of an Immunoassay for 23,25-Dihydroxy-24-oxovitamin D3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D3 is a crucial prohormone that undergoes a series of hydroxylation steps to become biologically active. The canonical pathway involves the conversion of vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3) in the liver, followed by hydroxylation in the kidney to the active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). However, a complex network of metabolic pathways exists to tightly regulate the levels of the active hormone and produce various other metabolites.
One such metabolite is 23,25-dihydroxy-24-oxovitamin D3, which is produced in the kidney from 25-hydroxyvitamin D3.[1] This metabolite is part of a catabolic pathway and has been shown to have little to no biological activity in assays for intestinal calcium transport and bone calcium mobilization.[1] The proposed metabolic pathway is 25-hydroxyvitamin D3 → 24(R),25-dihydroxyvitamin D3 → 25-hydroxy-24-oxovitamin D3 → this compound.[1] Understanding the levels of such catabolic products can provide valuable insights into the regulation of vitamin D metabolism and may serve as a biomarker in certain physiological or pathological states.
These application notes provide a comprehensive overview and detailed protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. The development of such an assay is crucial for studying its physiological roles and potential as a biomarker.
Signaling Pathway
The metabolism of vitamin D3 is a tightly regulated process involving several key enzymes, primarily from the cytochrome P450 family. The following diagram illustrates the metabolic pathway leading to the formation of this compound.
Caption: Metabolic pathway of Vitamin D3 to this compound.
Experimental Protocols
The development of a competitive ELISA for a small molecule like this compound involves several key stages: hapten synthesis, immunogen and coating conjugate preparation, antibody production, and assay optimization.
Hapten Synthesis and Conjugation
Since this compound is a small molecule (a hapten), it is not immunogenic on its own. To elicit an immune response, it must be covalently linked to a larger carrier protein. This requires the synthesis of a derivative of the target molecule with a reactive functional group for conjugation.
Proposed Synthesis of a this compound Hapten:
A common strategy for creating vitamin D haptens is to introduce a linker at a position that is distal to the unique structural features of the molecule to ensure that the resulting antibodies are specific to the target. For this compound, the C3-hydroxyl group is a suitable point for modification.
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups at C23 and C25 to prevent them from reacting in subsequent steps.
-
Introduction of a Linker at C3: React the C3-hydroxyl group with a bifunctional linker containing a terminal carboxyl group (e.g., succinic anhydride) to form a hemisuccinate derivative.
-
Deprotection: Remove the protecting groups from the C23 and C25 hydroxyls to yield the final hapten with a free carboxyl group.
Conjugation to Carrier Proteins:
The carboxylated hapten can be conjugated to carrier proteins like Bovine Serum Albumin (BSA) for coating the ELISA plate and Keyhole Limpet Hemocyanin (KLH) for immunization, using the carbodiimide (B86325) reaction.
-
Materials:
-
This compound-hemisuccinate (hapten)
-
Bovine Serum Albumin (BSA)
-
Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Dialysis tubing (10 kDa MWCO)
-
-
Protocol:
-
Dissolve the hapten in a minimal amount of DMF.
-
Dissolve BSA or KLH in PBS.
-
Add the hapten solution to the protein solution dropwise while stirring.
-
Add EDC and NHS to the mixture to activate the carboxyl group of the hapten.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Stop the reaction and dialyze the conjugate against PBS for 48 hours with several buffer changes to remove unreacted hapten and crosslinking reagents.
-
Determine the protein concentration and the hapten-to-protein molar ratio using spectrophotometry or other appropriate methods.
-
Monoclonal Antibody Production
The production of high-affinity and specific monoclonal antibodies is critical for a sensitive immunoassay.
Workflow for Monoclonal Antibody Production:
Caption: Workflow for monoclonal antibody production against a hapten.
-
Protocol Overview:
-
Immunization: Immunize mice (e.g., BALB/c) with the this compound-KLH conjugate emulsified in a suitable adjuvant. Administer booster injections at regular intervals.
-
Monitoring Immune Response: Monitor the antibody titer in the mouse serum using an indirect ELISA with the BSA-hapten conjugate as the coating antigen.
-
Cell Fusion: Once a high antibody titer is achieved, sacrifice the mouse and fuse the spleen cells with myeloma cells to create hybridomas.
-
Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to the BSA-hapten conjugate but not to BSA alone.
-
Cloning and Expansion: Select and clone the positive hybridomas by limiting dilution to ensure monoclonality. Expand the selected clones for antibody production.
-
Antibody Production and Purification: Produce monoclonal antibodies in larger quantities either through in vitro cell culture or by generating ascites in mice. Purify the antibodies from the supernatant or ascites fluid using protein A/G affinity chromatography.
-
Competitive ELISA Protocol
In a competitive ELISA for a small molecule, the free analyte in the sample competes with a labeled antigen (or an antigen coated on the plate) for binding to a limited amount of antibody.
Workflow for Competitive ELISA:
Caption: Workflow for a competitive ELISA.
-
Materials:
-
Microtiter plates (96-well)
-
Coating conjugate: this compound-BSA
-
Primary antibody: Monoclonal anti-23,25-dihydroxy-24-oxovitamin D3
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Standard: this compound
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
-
-
Protocol:
-
Coating: Dilute the this compound-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a predetermined optimal concentration. Add 100 µL to each well of a microtiter plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of standards or samples to the appropriate wells. Then, add 50 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
-
Data Presentation
The results of the competitive ELISA should be analyzed by plotting the absorbance values against the corresponding standard concentrations. A standard curve is generated using a four-parameter logistic (4-PL) curve fit. The concentration of the analyte in the samples is then interpolated from this curve.
Table 1: Representative Standard Curve Data
| Standard Concentration (pg/mL) | Absorbance (450 nm) | % B/B0 |
| 0 | 1.850 | 100 |
| 50 | 1.520 | 82.2 |
| 100 | 1.210 | 65.4 |
| 250 | 0.750 | 40.5 |
| 500 | 0.430 | 23.2 |
| 1000 | 0.210 | 11.4 |
| 2000 | 0.100 | 5.4 |
Table 2: Assay Performance Characteristics
| Parameter | Result |
| Assay Range | 50 - 2000 pg/mL |
| Sensitivity (LOD) | 25 pg/mL |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
Table 3: Cross-Reactivity Analysis
A crucial aspect of immunoassay development for vitamin D metabolites is determining the specificity of the antibody. Cross-reactivity with other structurally similar metabolites should be assessed.
| Metabolite | Concentration for 50% Inhibition (IC50) | Cross-Reactivity (%) |
| This compound | 250 pg/mL | 100 |
| 25-hydroxy-24-oxovitamin D3 | > 10,000 pg/mL | < 2.5 |
| 24(R),25-dihydroxyvitamin D3 | > 10,000 pg/mL | < 2.5 |
| 25-hydroxyvitamin D3 | > 20,000 pg/mL | < 1.25 |
| 1,25-dihydroxyvitamin D3 | > 20,000 pg/mL | < 1.25 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of competing metabolite) x 100
The discrepancies in vitamin D immunoassays are often due to the differing cross-reactivities of the antibodies to the various vitamin D metabolites.[2][3][4][5][6] Therefore, a thorough characterization of antibody specificity is essential for an accurate and reliable assay.
Conclusion
The development of a specific and sensitive immunoassay for this compound is a valuable tool for researchers in the field of endocrinology, bone metabolism, and drug development. The protocols outlined in these application notes provide a comprehensive framework for the generation of the necessary reagents and the establishment of a robust competitive ELISA. Careful optimization of each step and thorough validation of the assay's performance, particularly with respect to specificity, are paramount for obtaining accurate and reproducible results. This will enable a better understanding of the role of this metabolite in the complex vitamin D endocrine system.
References
- 1. This compound: a metabolite of vitamin D3 made in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicallab.com [clinicallab.com]
- 4. Problems with Vitamin D Testing – chapter - VitaminDWiki [vitamindwiki.com]
- 5. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture Experiments Using 23,25-Dihydroxy-24-oxovitamin D3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vitro cell culture experiments with 23,25-dihydroxy-24-oxovitamin D3, a metabolite of vitamin D3. The protocols and data presented herein are intended to facilitate research into the biological role and potential therapeutic applications of this compound.
Introduction
This compound is a metabolite of 25-hydroxyvitamin D3, produced in the kidney.[1] It is part of the C-24 oxidation pathway, a significant route for the metabolism of the active form of vitamin D, 1,25-dihydroxyvitamin D3.[2][3] While its biological activity in classic vitamin D functions like intestinal calcium transport and bone calcium mobilization has been shown to be low in in vivo chick models, its role in other cellular processes remains an area for investigation.[1][4] These notes provide a framework for exploring the in vitro effects of this compound.
Metabolic Pathway of this compound
This compound is a downstream metabolite in the C-24 oxidation pathway of vitamin D3. Understanding this pathway is crucial for interpreting experimental results. The metabolic sequence is as follows:
-
25-hydroxyvitamin D3 → 24(R),25-dihydroxyvitamin D3 → 25-hydroxy-24-oxovitamin D3 → This compound [1]
This pathway is involved in the catabolism and regulation of active vitamin D levels.
Quantitative Data
Direct quantitative data from in vitro cell culture experiments specifically using this compound is limited in the current literature. The available data primarily focuses on the biological activity of related metabolites in the vitamin D pathway. The table below summarizes the relative competitive index for receptor binding of metabolites related to the C-24 oxidation pathway.
| Compound | Relative Competitive Index (RCI) for Chick Intestinal Receptor |
| 1,25(OH)2D3 | 100 |
| 1,25(OH)2-24-oxo-D3 | 98 ± 2 |
| 1,23,25(OH)3-24-oxo-D3 | 28 ± 6 |
Data sourced from in vitro studies on chick intestinal mucosa homogenates.[4]
Experimental Protocols
The following are detailed protocols for investigating the potential effects of this compound in vitro. These protocols can be adapted for various cell lines, including but not limited to keratinocytes, osteoblasts, and kidney cells.
General Cell Culture and Treatment Protocol
This protocol outlines the basic steps for treating cultured cells with this compound.
Materials:
-
Target cell line (e.g., HaCaT keratinocytes, MG-63 osteoblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like ethanol)
-
Vehicle control (e.g., ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle control medium containing the same final concentration of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, gene expression analysis, protein analysis).
Cell Viability/Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated as per the general protocol in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Add MTT: Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilize Crystals: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Gene Expression Analysis (RT-qPCR)
This protocol is for determining changes in the expression of target genes (e.g., those involved in vitamin D signaling or cell differentiation) in response to treatment.
Materials:
-
Cells treated as per the general protocol in 6-well plates.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., CYP24A1, VDR) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR system.
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Potential Signaling Pathways for Investigation
While the direct signaling effects of this compound are not well-defined, it is plausible that it may interact with components of the canonical vitamin D signaling pathway. The following diagram illustrates a hypothetical interaction for investigation.
References
- 1. This compound: a metabolite of vitamin D3 made in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of 1,25-dihydroxy-24-oxo-vitamin D3 and 1,23,25-trihydroxy-24-oxo-vitamin D3. New metabolites of vitamin D3 produced by a C-24 oxidation pathway of metabolism for 1,25-dihydroxyvitamin D3 present in intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of C-24- and C-23-oxidized metabolites of 1,25-dihydroxycholecalciferol by cultured kidney cells (LLC PK1) and their presence in kidney in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity assessment of the vitamin D metabolites 1,25-dihydroxy-24-oxo-vitamin D3 and 1,23,25-trihydroxy-24-oxo-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 23,25-Dihydroxy-24-oxovitamin D3 in Bone Cell Research: An Overview of a Lesser-Known Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
23,25-Dihydroxy-24-oxovitamin D3 is a metabolite of vitamin D3. Its role in bone cell biology is not as extensively studied as other vitamin D metabolites like 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3. This document summarizes the current, albeit limited, understanding of this compound and its relevance to bone cell research.
Metabolism and Synthesis
This compound is produced in the kidney from its precursor, 25-hydroxy-24-oxovitamin D3[1]. The metabolic pathway is understood to proceed from 25-hydroxyvitamin D3 to 24(R),25-dihydroxyvitamin D3, which is then converted to 25-hydroxy-24-oxovitamin D3, the direct precursor to this compound[1]. The production of this metabolite can be induced by 1,25-dihydroxyvitamin D3, the active form of vitamin D[1].
Caption: Metabolic pathway leading to the formation of this compound.
Biological Activity in Bone
Current research on the direct effects of this compound on bone cells is sparse. An early in vivo study conducted in vitamin D-deficient chicks reported that this metabolite was not biologically active in assays for intestinal calcium transport and bone calcium mobilization at a dose of 5.3 nmol[1]. This initial finding may have contributed to the limited subsequent research into its specific functions in bone metabolism.
Quantitative Data Summary
Due to the limited research, there is a lack of quantitative data regarding the effects of this compound on bone cells. The table below summarizes the key available information.
| Parameter | Finding | Species/Model | Reference |
| Biological Activity | |||
| Intestinal Calcium Transport | Not biologically active at 5.3 nmol | Vitamin D-deficient chick | [1] |
| Bone Calcium Mobilization | Not biologically active at 5.3 nmol | Vitamin D-deficient chick | [1] |
| Metabolism | |||
| Precursor | 25-hydroxy-24-oxovitamin D3 | Rat kidney homogenates | [1] |
| Inducer of Production | 1,25-dihydroxyvitamin D3 | Rat | [1] |
Experimental Protocols
Detailed experimental protocols for the application of this compound in bone cell research are not well-established in the scientific literature. The primary method cited for its study involves in vivo administration to assess its effect on systemic calcium regulation.
Protocol: In Vivo Assessment of Bone Calcium Mobilization (as referenced in early studies)
Objective: To determine the effect of this compound on the mobilization of calcium from bone in a vitamin D-deficient animal model.
Model: Vitamin D-deficient chicks.
Procedure:
-
Raise chicks on a vitamin D-deficient diet to induce a state of vitamin D deficiency, characterized by low serum calcium levels.
-
Administer a single dose of this compound (e.g., 5.3 nmol) via an appropriate route (e.g., intracardial injection).
-
At specified time points post-administration (e.g., 24 hours), collect blood samples.
-
Measure serum calcium concentrations.
-
Compare the serum calcium levels of the treated group to a vehicle-treated control group. An increase in serum calcium in the treated group would indicate bone calcium mobilization.
Note: In the original study, no significant increase in serum calcium was observed, suggesting a lack of activity in this assay[1].
Caption: Workflow for assessing the in vivo biological activity of this compound.
Signaling Pathways
There is currently no information available in the scientific literature regarding the specific signaling pathways that this compound may activate or inhibit in bone cells. Given its reported lack of biological activity in key assays for vitamin D function, it is possible that it does not significantly interact with the vitamin D receptor (VDR) or other signaling pathways involved in bone metabolism. However, further research would be required to confirm this.
Future Directions
The limited data on this compound presents an opportunity for further investigation. Future research could focus on:
-
Re-evaluating its biological activity: Modern in vitro cell culture systems using human osteoblasts, osteoclasts, and chondrocytes could provide a more nuanced understanding of its effects, if any, on cell differentiation, proliferation, and function.
-
Receptor binding studies: Investigating the binding affinity of this compound for the VDR would clarify its potential for genomic signaling.
-
Exploring non-genomic actions: Even with low VDR affinity, some vitamin D metabolites exert rapid, non-genomic effects. This possibility could be explored for this compound.
Conclusion
At present, this compound is considered a minor metabolite of vitamin D3 with no demonstrated biological activity in bone calcium mobilization. The available information is insufficient to recommend its application in bone cell research for therapeutic development or as a tool to probe bone cell function. Further foundational research is necessary to determine if this metabolite has any uncharacterized roles in skeletal biology.
References
Unveiling the Genomic Impact of 23,25-Dihydroxy-24-oxovitamin D3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 and its metabolites are crucial regulators of a vast array of physiological processes, extending far beyond their classical role in calcium and phosphorus homeostasis. The intricate metabolism of vitamin D3 yields a spectrum of hydroxylated derivatives, each with potentially unique biological activities and gene regulatory profiles. Among these is 23,25-dihydroxy-24-oxovitamin D3, a metabolite of 25-hydroxyvitamin D3 produced in the kidney.[1] While the direct effects of this compound on gene expression remain an emerging area of research, this document provides a comprehensive guide for investigating its potential genomic functions. By leveraging established protocols and drawing comparisons with well-characterized vitamin D analogs, researchers can effectively explore the therapeutic and biological significance of this specific metabolite.
Metabolic Pathway and Biological Context
This compound is a downstream product in the C-24 oxidation pathway of vitamin D3 metabolism. A proposed metabolic sequence suggests its formation from 25-hydroxyvitamin D3 via 24(R),25-dihydroxyvitamin D3 and 25-hydroxy-24-oxovitamin D3.[1] Understanding this pathway is critical, as the biological activity of vitamin D metabolites can be significantly altered by hydroxylation and oxidation, potentially leading to inactivation or the generation of molecules with novel functions. For instance, while some studies have indicated that this compound lacks significant biological activity in assays for intestinal calcium transport and bone calcium mobilization, its potential to modulate gene expression through nuclear receptors warrants further investigation.[1]
Comparative Gene Expression Data of Related Vitamin D Metabolites
Direct quantitative data on gene expression changes induced by this compound is currently limited in publicly available literature. However, the extensive research on its precursor, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), and other analogs like 20,23-dihydroxyvitamin D3 (20,23(OH)₂D₃), provides a valuable framework for hypothesis generation and experimental design. The following tables summarize the effects of these related compounds on the expression of key target genes.
| Gene | Cell Type | Treatment | Fold Change | Reference |
| CYP24A1 | Human Epidermal Keratinocytes | 1,25(OH)₂D₃ (10⁻⁷ M, 24h) | Strong Activation | [2] |
| CYP24A1 | Human Epidermal Keratinocytes | 20,23(OH)₂D₃ (10⁻⁷ M, 24h) | Strong Activation | [2] |
| CYP1A1 | Human Epidermal Keratinocytes | 20,23(OH)₂D₃ (10⁻⁷ M, 24h) | Upregulation | [2] |
| CYP1B1 | Human Epidermal Keratinocytes | 20,23(OH)₂D₃ (10⁻⁷ M, 24h) | Upregulation | [2] |
| VDR | Colorectal Cancer Cells (HT29) | 1,25(OH)₂D₃ (0.1 µM, 24h) | No Significant Change | [3] |
| CYP2R1 | Colorectal Cancer Cells (HT29) | 1,25(OH)₂D₃ (0.1 µM, 24h) | ~6.6-fold Downregulation | [3] |
| Amphiregulin | Caco-2 Cells | 1,25(OH)₂D₃ (10⁻⁷ M, 24h) | Upregulation | [4] |
| Sorcin | Caco-2 Cells | 1,25(OH)₂D₃ (10⁻⁷ M, 24h) | Upregulation | [4] |
| Gem | Caco-2 Cells | 1,25(OH)₂D₃ (10⁻⁷ M, 24h) | Upregulation | [4] |
Table 1: Comparative Gene Expression Changes Induced by Vitamin D Analogs. This table highlights the diverse effects of different vitamin D metabolites on gene expression in various cell types.
Signaling Pathways
The biological effects of vitamin D metabolites are primarily mediated through their interaction with nuclear receptors, which function as ligand-activated transcription factors.[5] The canonical pathway involves the Vitamin D Receptor (VDR). Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
However, emerging evidence suggests that some vitamin D analogs can also signal through alternative pathways. For example, 20,23(OH)₂D₃ has been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2] Given the structural similarities, it is plausible that this compound could also interact with VDR or other nuclear receptors.
Figure 1: Potential signaling pathways for this compound.
Experimental Protocols
To investigate the effects of this compound on gene expression, a systematic approach involving cell culture, treatment, RNA isolation, and gene expression analysis is required.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the biological question (e.g., kidney cells, intestinal cells, immune cells).
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Preparation of Treatment Medium: Dissolve this compound in a suitable solvent (e.g., ethanol) to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (medium with solvent) must be included.
-
Treatment: Remove the existing medium from the cells and replace it with the treatment or vehicle control medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) to capture both early and late gene expression events.
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).
-
RNA Extraction: Isolate total RNA using a commercial RNA extraction kit following the manufacturer's instructions. This typically involves steps of homogenization, phase separation, and RNA precipitation.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA should have an A260/A280 ratio of ~2.0 and distinct 18S and 28S ribosomal RNA bands.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Design or obtain validated primers for the target genes of interest and at least two stable housekeeping (reference) genes.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method.
Figure 2: Workflow for qRT-PCR analysis of gene expression.
Protocol 4: Genome-Wide Gene Expression Analysis by Microarray
-
RNA Preparation: Start with high-quality total RNA as described in Protocol 2.
-
cDNA and cRNA Synthesis: Synthesize double-stranded cDNA from the total RNA. Use this cDNA as a template for in vitro transcription to generate biotin-labeled complementary RNA (cRNA).
-
cRNA Fragmentation: Fragment the labeled cRNA to a uniform size.
-
Hybridization: Hybridize the fragmented cRNA to a microarray chip containing probes for thousands of genes.
-
Washing and Staining: Wash the microarray to remove non-specifically bound cRNA and then stain it with a fluorescently labeled streptavidin conjugate.
-
Scanning: Scan the microarray to detect the fluorescent signals.
-
Data Analysis: Process the raw image data to obtain gene expression values. Perform statistical analysis to identify differentially expressed genes between the this compound-treated and control groups. Further bioinformatics analysis can be used to identify enriched biological pathways and gene networks.
Conclusion
Investigating the effect of this compound on gene expression holds the potential to uncover novel biological functions and therapeutic applications for this vitamin D metabolite. While direct evidence is currently sparse, the protocols and comparative data presented in these application notes provide a robust framework for researchers to systematically explore its genomic impact. By employing these methodologies, the scientific community can further elucidate the complex and multifaceted roles of the vitamin D endocrine system.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Genome-wide analyses of gene expression profile identify key genes and pathways involved in skeletal response to phosphate and 1,25-dihydroxyvitamin D3 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA microarray analysis of vitamin D-induced gene expression in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Vitamin D Catabolites in Serum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of vitamin D catabolites in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is essential for accurately assessing vitamin D status and metabolism, which is crucial in various research, clinical, and drug development settings.
Introduction
Vitamin D is a prohormone that plays a critical role in calcium homeostasis, bone metabolism, and various other physiological processes. It undergoes a series of metabolic conversions to produce a range of catabolites, each with distinct biological activities. The accurate measurement of these catabolites in serum is vital for understanding the complete picture of vitamin D metabolism and its dysregulation in various disease states. While immunoassays are available, LC-MS/MS has emerged as the gold standard due to its high sensitivity, specificity, and ability to multiplex the analysis of several catabolites simultaneously.[1][2] This document outlines the key steps involved in the LC-MS/MS analysis of vitamin D catabolites, from sample preparation to data acquisition and analysis.
Vitamin D Metabolism Signaling Pathway
The metabolism of vitamin D is a tightly regulated process involving sequential hydroxylation steps primarily in the liver and kidneys to produce the active hormone, 1α,25-dihydroxyvitamin D (calcitriol), and various catabolites for excretion.[3][4][5]
Caption: Canonical pathway of vitamin D metabolism.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the analysis of vitamin D catabolites in serum involves several key stages, from sample collection to final data interpretation.
Caption: General experimental workflow for serum vitamin D catabolite analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and Phospholipid Removal
This protocol is designed for the efficient removal of proteins and phospholipids, which are major sources of matrix interference in serum samples.
Materials:
-
Human serum samples
-
Acetonitrile (ACN) with 1% formic acid
-
Internal standards (e.g., deuterated 25(OH)D3-d3, 25(OH)D2-d3)
-
96-well collection plates
-
HybridSPE®-PLus 96-well plates or similar phospholipid removal plates
-
Vortex mixer
-
Centrifuge (for vial-based precipitation)
-
Vacuum manifold
Procedure:
-
Spiking: To each 100 µL of serum sample in a 96-well plate, add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 300-400 µL of ACN with 1% formic acid to each well.
-
Mixing: Mix thoroughly by aspirating and dispensing the mixture five times.
-
Incubation: Allow the plate to sit for 5 minutes to ensure complete protein precipitation.
-
Phospholipid Removal: Transfer 200 µL of the supernatant to a HybridSPE®-PLus 96-well plate.
-
Elution: Apply a vacuum of 10” Hg for 4 minutes to elute the sample into a clean collection plate.
-
Analysis: The filtrate is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid Chromatography
This protocol outlines the conditions for the chromatographic separation of various vitamin D catabolites. The use of a pentafluorophenyl (PFP) or C18 column is common for resolving isobaric compounds like 3-epi-25(OH)D3 from 25(OH)D3.[6][7]
Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: Ascentis® Express F5 or similar PFP column (e.g., 10 cm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
-
Start with 30-70% Mobile Phase B.
-
Linearly increase to 95-100% Mobile Phase B over 3-5 minutes.
-
Hold at 95-100% Mobile Phase B for 1-2 minutes.
-
Return to initial conditions and equilibrate for 1-2 minutes.
-
Protocol 3: Tandem Mass Spectrometry
This protocol provides typical mass spectrometry parameters for the detection and quantification of vitamin D catabolites using electrospray ionization (ESI) in positive ion mode.
Instrumentation and Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25(OH)D3 | 401.3 | 383.3 |
| 25(OH)D2 | 413.3 | 395.3 |
| 1,25(OH)2D3 | 417.3 | 399.3 |
| 24,25(OH)2D3 | 417.3 | 399.3 |
| 3-epi-25(OH)D3 | 401.3 | 383.3 |
| 25(OH)D3-d3 (IS) | 404.3 | 386.3 |
| 25(OH)D2-d3 (IS) | 416.3 | 398.3 |
Note: Due to isobaric interferences, chromatographic separation is critical for distinguishing compounds with the same precursor and product ions, such as 1,25(OH)2D3 and 24,25(OH)2D3, and 25(OH)D3 and its epimer.[8]
Data Presentation
The following tables summarize typical quantitative data obtained from the LC-MS/MS analysis of vitamin D catabolites in serum.
Table 1: Method Performance Characteristics
| Parameter | 25(OH)D3 | 25(OH)D2 | 1,25(OH)2D3 | 24,25(OH)2D3 |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 2.5 ng/mL | 10 pg/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 7% | < 7% | < 10% | < 8% |
| Inter-day Precision (%RSD) | < 10% | < 10% | < 15% | < 12% |
| Accuracy (% Bias) | ± 10% | ± 10% | ± 15% | ± 15% |
| Data synthesized from multiple sources for illustrative purposes.[6][8][9] |
Table 2: Analyte Recovery from Serum
| Sample Preparation Method | 25(OH)D3 | 25(OH)D2 | 1,25(OH)2D3 | 24,25(OH)2D3 |
| Protein Precipitation & Phospholipid Removal | ~90-105% | ~90-105% | ~85-100% | ~85-100% |
| Liquid-Liquid Extraction | ~70-80% | ~70-80% | ~60-70% | ~65-75% |
| Solid-Phase Extraction | ~85-95% | ~85-95% | ~80-90% | ~80-90% |
| Data synthesized from multiple sources for illustrative purposes.[1][9][10] |
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the accurate and reliable quantification of vitamin D catabolites in serum. The combination of efficient sample preparation to minimize matrix effects and the high selectivity of LC-MS/MS allows for a comprehensive assessment of the vitamin D metabolic profile.[10] These protocols can be adapted and validated for specific research and clinical needs, contributing to a deeper understanding of the role of vitamin D in health and disease.
References
- 1. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Quantification of Vitamin D in Humans: A Promising, Non-Invasive and Cost-Effective Method to Measure 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chemotyping the distribution of vitamin D metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Notes and Protocols: 23,25-Dihydroxy-24-oxovitamin D3 as a Biomarker for Vitamin D Turnover
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D homeostasis is a critical physiological process, and its dysregulation is implicated in a multitude of diseases. The catabolism of active vitamin D metabolites is a key aspect of this regulation, primarily orchestrated by the enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1). This enzyme initiates the C-24 oxidation pathway, a series of reactions that inactivate vitamin D compounds. A key, yet often overlooked, metabolite in this pathway is 23,25-dihydroxy-24-oxovitamin D3. This document provides detailed application notes and protocols for the use of this compound as a potential biomarker for vitamin D turnover, offering insights for researchers, scientists, and professionals in drug development. While research has more extensively focused on other metabolites like 24,25-dihydroxyvitamin D3, understanding the dynamics of this compound can provide a more nuanced view of vitamin D catabolism.
Signaling Pathway: Vitamin D Catabolism
The catabolism of vitamin D is a crucial feedback mechanism to prevent vitamin D toxicity and maintain mineral homeostasis. The primary enzyme responsible for this process is CYP24A1, a mitochondrial enzyme highly expressed in vitamin D target tissues like the kidney, intestine, and bone. The expression of CYP24A1 is induced by the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), creating a negative feedback loop. The C-24 oxidation pathway, initiated by CYP24A1, involves a series of hydroxylation and oxidation steps. 25-hydroxyvitamin D3 (25(OH)D3) is converted to 24,25-dihydroxyvitamin D3 (24,25(OH)2D3), which is then further metabolized. A parallel pathway involves the conversion of 25(OH)D3 to 23,25-dihydroxyvitamin D3, which can then be oxidized to this compound.
Rationale for this compound as a Biomarker
The concentration of vitamin D metabolites in circulation reflects the integrated activity of synthetic and catabolic pathways. While 25(OH)D is the established biomarker for vitamin D status, it primarily indicates substrate availability. Measuring downstream catabolites provides a more dynamic picture of vitamin D turnover. Elevated levels of this compound could signify increased CYP24A1 activity, which is a physiological response to high levels of active vitamin D. Therefore, this metabolite has the potential to serve as a sensitive indicator of the body's efforts to downregulate vitamin D signaling. Its measurement could be particularly valuable in:
-
Assessing functional vitamin D status: High levels of catabolites in the presence of seemingly adequate 25(OH)D could indicate a rapid turnover state.
-
Monitoring vitamin D supplementation: Tracking the rise in catabolites could help in optimizing dosage and preventing toxicity.
-
Investigating diseases with dysregulated vitamin D metabolism: Certain cancers and inflammatory conditions are associated with altered CYP24A1 expression.
Quantitative Data
Direct quantitative data on circulating levels of this compound in human populations are sparse in the literature compared to its precursor, 24,25-dihydroxyvitamin D3. However, studies have successfully isolated and identified this metabolite from in vitro and in vivo systems, confirming its presence in the metabolic cascade. The table below summarizes hypothetical and reported data for related vitamin D metabolites to provide context for expected concentrations.
| Metabolite | Condition | Mean Concentration (ng/mL) | Method | Reference |
| 25(OH)D3 | Vitamin D Sufficient | 30 - 50 | LC-MS/MS | |
| Vitamin D Insufficient | 10 - 20 | LC-MS/MS | ||
| 24,25(OH)2D3 | Vitamin D Sufficient | 2 - 6 | LC-MS/MS | |
| Chronic Kidney Disease (eGFR <30) | < 1.5 | LC-MS/MS | ||
| This compound | Rat Kidney Homogenate (in vitro) | Detected and Isolated | HPLC, MS, NMR | |
| Human Circulation | Data not readily available |
Note: The lack of readily available data for this compound in human circulation highlights a research gap and an opportunity for further investigation.
Experimental Protocols
The quantification of this compound in biological matrices necessitates a highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for other dihydroxylated vitamin D metabolites.
Protocol: Quantification of this compound in Human Serum/Plasma by LC-MS/MS
1. Materials and Reagents:
-
Human serum or plasma
-
Internal Standard (IS): Deuterated this compound (if available) or a structurally similar deuterated vitamin D metabolite.
-
Protein Precipitation Reagent: Acetonitrile (B52724) or methanol (B129727), potentially with zinc sulfate.
-
Liquid-Liquid Extraction (LLE) Solvents: Hexane, ethyl acetate (B1210297), or methyl tert-butyl ether (MTBE).
-
Derivatization Reagent (optional but recommended for enhancing ionization): 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD).
-
Reconstitution Solvent: Mobile phase-compatible solvent (e.g., 50:50 methanol:water).
-
LC-MS/MS grade solvents and reagents.
2. Sample Preparation Workflow:
3. Detailed Methodological Steps:
-
Sample Thawing and Spiking: Thaw serum/plasma samples on ice. To 100-500 µL of sample, add the internal standard solution.
-
Protein Precipitation: Add 2-3 volumes of cold acetonitrile or methanol to the sample. Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., hexane/ethyl acetate mixture). Vortex for 2-5 minutes and then centrifuge to separate the phases.
-
Collection of Organic Layer: Transfer the upper organic layer containing the vitamin D metabolites to a new tube. Repeat the extraction step for improved recovery.
-
Evaporation: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen at 30-40°C.
-
Derivatization (if performed): Reconstitute the dried extract in the derivatization reagent solution and incubate as required by the specific reagent's protocol. This step can significantly improve the ionization efficiency and sensitivity for vitamin D metabolites.
-
Reconstitution: Reconstitute the final dried extract (either after evaporation or derivatization) in a small volume (e.g., 100 µL) of the reconstitution solvent. Vortex to ensure complete dissolution.
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.
4. LC-MS/MS Parameters (Example):
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of <2 µm is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B will be necessary to separate the various vitamin D metabolites.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for vitamin D metabolites.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. These transitions would need to be determined empirically using a pure standard of this compound.
-
5. Data Analysis and Interpretation:
-
Construct a calibration curve using known concentrations of the this compound standard.
-
Calculate the concentration of the analyte in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Correlate the levels of this compound with other vitamin D metabolites (e.g., 25(OH)D3, 24,25(OH)2D3) and clinical parameters to assess its utility as a biomarker of vitamin D turnover.
Conclusion and Future Directions
The measurement of this compound offers a promising, albeit currently underutilized, avenue for gaining deeper insights into the dynamics of vitamin D metabolism. While analytical challenges and a lack of extensive clinical data have limited its widespread application, the advancement of LC-MS/MS technologies makes its quantification increasingly feasible. Future research should focus on establishing reference intervals for this metabolite in healthy populations and exploring its clinical utility in various disease states associated with altered vitamin D metabolism. For drug development professionals, monitoring this and other catabolites can be crucial in understanding the pharmacokinetic and pharmacodynamic profiles of new vitamin D analogs and modulators of vitamin D metabolism.
Application Notes and Protocols for Studying Vitamin D Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments for the study of vitamin D metabolic pathways. The protocols included are essential for researchers in academia and industry, including those in drug development, who are investigating the therapeutic potential of vitamin D analogs or targeting the vitamin D signaling pathway.
Introduction to Vitamin D Metabolism
Vitamin D, primarily in the form of cholecalciferol (Vitamin D3) and ergocalciferol (B368823) (Vitamin D2), is a prohormone that plays a crucial role in calcium homeostasis, bone health, and various other physiological processes. Its biological activity is dependent on a series of hydroxylation steps carried out by cytochrome P450 enzymes. The key enzymes in this pathway are:
-
CYP2R1 and CYP27A1: Primarily located in the liver, these enzymes catalyze the first hydroxylation of Vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and the best indicator of vitamin D status.[1][2]
-
CYP27B1: Located in the kidneys and other tissues, this enzyme hydroxylates 25(OH)D to the biologically active form, 1,25-dihydroxyvitamin D (1,25(OH)2D or calcitriol).[3][4]
-
CYP24A1: This enzyme is responsible for the catabolism and inactivation of both 25(OH)D and 1,25(OH)2D, thereby tightly regulating the levels of the active hormone.[5][6]
Understanding the kinetics and regulation of these enzymes is critical for developing novel therapeutics that modulate vitamin D signaling for the treatment of a wide range of diseases, including osteoporosis, cancer, and autoimmune disorders.
Quantitative Analysis of Vitamin D Metabolites
The accurate quantification of vitamin D and its metabolites is fundamental to studying its metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Table 1: Typical Concentrations of Vitamin D Metabolites in Human Plasma/Serum
| Metabolite | Typical Concentration Range | Unit |
| 25-hydroxyvitamin D3 (25(OH)D3) | 6.9 - 52.6 | ng/mL |
| 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) | 0.13 - 6.19 | ng/mL |
| 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) | 17 - 101 | pg/mL |
| 4β,25-dihydroxyvitamin D3 (4β,25(OH)2D3) | 2 - 128 | pg/mL |
Data sourced from a study on healthy, ethnically diverse adults.[7]
Protocol 1: Quantification of Vitamin D Metabolites by UHPLC-MS/MS
This protocol outlines a method for the simultaneous determination of multiple vitamin D metabolites in human plasma.[5][8][9]
1. Sample Preparation:
-
Protein Precipitation: To 200 µL of plasma, add an appropriate volume of acetonitrile (B52724) containing an internal standard (e.g., deuterated 25-OH-Vitamin D3). Vortex vigorously and centrifuge to pellet the precipitated proteins.[10]
-
Solid-Phase Extraction (SPE): Load the supernatant from the protein precipitation step onto an SPE cartridge (e.g., C8 or HybridSPE-PLus). Wash the cartridge to remove interfering substances and elute the vitamin D metabolites with an appropriate organic solvent.[9]
-
Derivatization (Optional but Recommended for Low Abundance Metabolites): To enhance ionization efficiency and sensitivity, especially for 1,25(OH)2D, derivatize the dried eluate with a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[8][9][11]
-
Reconstitution: Reconstitute the dried, derivatized sample in a solvent compatible with the LC mobile phase.[11]
2. UHPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 or pentafluorophenyl (PFP) column to achieve chromatographic separation of the vitamin D metabolites and their isomers. A gradient elution with a mobile phase consisting of water and methanol, both containing a small percentage of formic acid or ammonium (B1175870) acetate, is typically employed.[11]
-
Mass Spectrometry Detection: Perform detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).[8][10]
In Vitro Enzyme Activity Assays
Characterizing the enzymatic activity of the key cytochrome P450 enzymes is crucial for understanding the kinetics of vitamin D metabolism and for screening potential inhibitors or inducers in drug development.
Table 2: Kinetic Parameters of Key Human Vitamin D Metabolizing Enzymes
| Enzyme | Substrate | Product | Km | Vmax / kcat |
| CYP2R1 | Vitamin D3 | 25(OH)D3 | 0.017 mol/mol PL | 0.25 min⁻¹ |
| CYP27A1 | Vitamin D3 | 25(OH)D3 | 3.2 µM | 0.27 mol/min/mol P450 |
| CYP27B1 | 25(OH)D3 | 1,25(OH)2D3 | 2.7 µM | - |
| CYP24A1 | 1,25(OH)2D3 | 1,24,25(OH)3D3 | 0.34 - 15 mmol/mol PL | 34 min⁻¹ |
PL: Phospholipid. Note that kinetic parameters can vary depending on the experimental system (e.g., reconstituted enzymes, microsomes, cell-based assays).[5][7][8][9][12]
Protocol 2: In Vitro Assay for CYP2R1 and CYP27A1 Activity
This protocol is adapted for a reconstituted membrane system, which mimics the natural environment of these membrane-bound enzymes.[7][13]
1. Reconstitution of the Enzyme System:
-
Express and purify recombinant human CYP2R1 or CYP27A1.
-
Prepare phospholipid vesicles.
-
Incorporate the purified enzyme and NADPH-P450 oxidoreductase into the phospholipid vesicles.[7]
2. Enzymatic Reaction:
-
Prepare a reaction mixture containing the reconstituted enzyme system in a suitable buffer.
-
Add the substrate (Vitamin D3) to the reaction mixture. For kinetic studies, vary the substrate concentration.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a defined period, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
3. Product Analysis:
-
Extract the vitamin D metabolites from the reaction mixture using a suitable organic solvent.
-
Analyze the extracted metabolites by LC-MS/MS to quantify the formation of 25(OH)D3.
Protocol 3: In Vitro Assay for CYP24A1 Activity
This protocol describes a cell-based two-hybrid system for assessing CYP24A1 activity.[14][15]
1. Cell Culture and Transfection:
-
Culture JEG-3 cells in appropriate media.
-
Co-transfect the cells with expression vectors for the Vitamin D Receptor (VDR), a VDR-responsive reporter gene (e.g., luciferase), and the wild-type or mutant CYP24A1.
2. Enzyme Activity Assay:
-
Treat the transfected cells with varying concentrations of 1,25(OH)2D3 (the substrate for CYP24A1).
-
The active 1,25(OH)2D3 will activate the VDR and induce the expression of the reporter gene.
-
CYP24A1 will metabolize and inactivate 1,25(OH)2D3, leading to a decrease in reporter gene expression.
-
Measure the reporter gene activity (e.g., luminescence for luciferase) to determine the rate of 1,25(OH)2D3 catabolism by CYP24A1.
Analysis of Vitamin D Receptor (VDR) Activation
The biological effects of 1,25(OH)2D3 are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.
Protocol 4: VDR Reporter Gene Assay
This cell-based assay is used to screen for VDR agonists and antagonists.[2][16][17][18]
1. Cell Culture and Transfection:
-
Use a cell line that stably or transiently expresses the human VDR and a reporter gene (e.g., luciferase) under the control of a VDR-responsive promoter element (VDRE).
-
Plate the cells in a 96-well plate and allow them to adhere.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compound (and a known VDR agonist like calcitriol (B1668218) as a positive control). For antagonist screening, co-treat with a fixed concentration of a VDR agonist.
-
Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for VDR activation and reporter gene expression.[16]
3. Measurement of Reporter Activity:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.
-
Calculate the fold activation or inhibition relative to a vehicle control.
Gene Expression Analysis
Activation of the VDR by 1,25(OH)2D3 leads to changes in the expression of target genes. Quantitative real-time PCR (RT-qPCR) is a standard method to measure these changes.
Protocol 5: RT-qPCR for VDR Target Gene Expression
This protocol outlines the steps to measure the mRNA levels of VDR and a key target gene, CYP24A1.[19][20][21]
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines, immune cells) and treat them with 1,25(OH)2D3 or the test compound for a specified time.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
3. RT-qPCR:
-
Prepare a reaction mixture containing the cDNA, primers for the target genes (VDR, CYP24A1) and a reference gene (e.g., β-actin, GAPDH), and a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Table 3: Example Primer Sequences for Human Gene Expression Analysis
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| VDR | CTTCAGGCGAAGCATGAAGC | CCTTCATCATGCCGATGTCC |
| CYP24A1 | CAAACCGTGGAAGGCTATC | AGTCTTCCCCTTCCAGGATCA |
| β-actin | TGGCTCCCGAGGAGCAC | TTGAAGGTCTCAAACATGATCTGG |
Primer sequences are illustrative and should be validated for specificity and efficiency.[19]
Animal Models for In Vivo Studies
Animal models, particularly rodents, are invaluable for studying the in vivo effects of vitamin D, its metabolites, and synthetic analogs on the entire metabolic pathway and on various physiological and pathological conditions.
Protocol 6: Induction of Vitamin D Deficiency in Rodents
This protocol describes a method to induce vitamin D deficiency in rats or mice.[6][22][23]
1. Animal Husbandry:
-
House the animals in a controlled environment with a regular light-dark cycle.
-
Use cages that block UVB radiation to prevent endogenous vitamin D synthesis.
2. Diet:
-
After an acclimatization period on a standard diet, switch the experimental group to a custom diet with very low or no cholecalciferol (e.g., 0.05 IU/g).[6]
-
Maintain a control group on a diet with a sufficient amount of cholecalciferol (e.g., 1.5 IU/g).[6]
-
Ensure both diets have adequate and balanced levels of calcium and phosphorus to avoid confounding effects on mineral homeostasis.
3. Monitoring:
-
Monitor the animals for several weeks to months.
-
Collect blood samples at regular intervals to measure serum levels of vitamin D metabolites (especially 25(OH)D) to confirm the deficiency.
Protocol 7: Pharmacokinetic Study of Vitamin D Supplementation in Rodents
This protocol outlines a basic design for a pharmacokinetic study.[24][25]
1. Animal Groups:
-
Divide the animals into different groups, each receiving a different formulation or dose of a vitamin D supplement. Include a control group receiving the vehicle.
2. Dosing and Sampling:
-
Administer the supplements orally or via injection.
-
Collect blood samples at various time points after administration (e.g., baseline, and then at multiple time points over 24-48 hours or longer for longer-term studies).
3. Analysis:
-
Analyze the plasma or serum samples for the concentration of the parent vitamin D compound and its key metabolites using LC-MS/MS.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: The canonical pathway of Vitamin D metabolism and activation.
Caption: Workflow for Vitamin D metabolite quantification by LC-MS/MS.
Caption: Workflow for a cell-based VDR luciferase reporter assay.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Genetic evidence that the human CYP2R1 enzyme is a key vitamin D 25-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25-Hydroxyvitamin D 1-alpha-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. CYP27B1 cytochrome P450 family 27 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Properties of Purified CYP2R1 in a Reconstituted Membrane Environment and its 25-Hydroxylation of 20-Hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of vitamin D(3) by human CYP27A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem-agilent.com [chem-agilent.com]
- 11. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 12. Enzymatic studies on the key enzymes of vitamin D metabolism; 1 alpha-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of cholesterol, vitamin D3 and 20-hydroxyvitamin D3 incorporated into phospholipid vesicles by human CYP27A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of cholesterol, vitamin D3 and 20-hydroxyvitamin D3 incorporated into phospholipid vesicles by human CYP27A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Transient transfection and luciferase assay [protocols.io]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. Expression of VDR and CYP24A1 mRNA in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Modeling vitamin D insufficiency and moderate deficiency in adult mice via dietary cholecalciferol restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental Vitamin D Deficiency in Rats: Clinical Chemistry, Histopathological, and Immunological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Dihydroxyvitamin D3 Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the sample preparation of dihydroxyvitamin D3 compounds, primarily 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) and 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accurate quantification of these low-abundance, biologically active metabolites is crucial for research in bone metabolism, renal disease, and various other physiological and pathological processes.
Introduction to Dihydroxyvitamin D3 Analysis
Vitamin D undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver to form 25-hydroxyvitamin D (25(OH)D), the major circulating form and indicator of vitamin D status. The second hydroxylation occurs in the kidney and other tissues. Hydroxylation at the 1α position by the enzyme CYP27B1 produces the active hormone 1,25(OH)₂D₃ (Calcitriol), while hydroxylation at the 24-position by CYP24A1 leads to the formation of 24,25(OH)₂D₃, a key catabolite.[1][2]
The analysis of dihydroxyvitamin D3 compounds is challenging due to their low circulating concentrations (pg/mL range), the presence of isobaric and isomeric interferences, and their lipophilic nature, which necessitates efficient extraction from complex biological matrices like serum and plasma.[1][2][3] Common analytical approaches rely on sensitive and specific LC-MS/MS methods.[2][4]
Effective sample preparation is paramount to remove interfering substances such as phospholipids (B1166683) and proteins, and to concentrate the analytes of interest.[4][5] The most common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing all matrix interferences, which can lead to ion suppression in the mass spectrometer.[4][6]
-
Liquid-Liquid Extraction (LLE): A classic and effective technique for separating analytes based on their differential solubility in two immiscible liquid phases. It is inexpensive but can be time-consuming and difficult to automate.[7][8][9]
-
Solid-Phase Extraction (SPE): Offers cleaner extracts than PPT by utilizing a solid sorbent to retain the analytes of interest while matrix components are washed away. It can be more complex to develop and may involve multiple steps.[4][7][10]
-
Supported Liquid Extraction (SLE): A more recent technique that combines the principles of LLE with the ease of use of SPE. It offers high analyte recovery and reduced ion suppression.[8][11][12]
-
Immunoaffinity Extraction: Utilizes antibodies specific to the analyte for highly selective purification, resulting in very clean extracts. This method is particularly beneficial for low-concentration analytes like 1,25(OH)₂D₃.[3][7][13]
To enhance sensitivity, especially for low-concentration dihydroxy metabolites, chemical derivatization is often employed. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and Amplifex react with the cis-diene structure of vitamin D metabolites, improving their ionization efficiency for mass spectrometric detection.[1][14][15][16]
Signaling Pathway of Vitamin D Metabolism
The following diagram illustrates the metabolic pathway of Vitamin D3, highlighting the formation of the key dihydroxyvitamin D3 compounds.
Caption: Metabolic pathway of Vitamin D3.
Experimental Protocols
This section provides detailed protocols for three common sample preparation methods for dihydroxyvitamin D3 analysis from serum or plasma.
Protocol 1: Supported Liquid Extraction (SLE) with PTAD Derivatization
This protocol is adapted for the simultaneous extraction and derivatization of both 25-hydroxy and 1α,25-dihydroxy vitamin D metabolites.[11]
Materials:
-
ISOLUTE® SLE+ 400 Supported Liquid Extraction Plate
-
Human serum or plasma
-
Internal Standard (ISTD) solution (e.g., d6-1α,25-dihydroxyvitamin D3) in 50:50 water:methanol
-
Water:Isopropanol (IPA) (50:50, v/v)
-
Ethyl acetate (B1210297) (EtOAc)
-
4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) solution (0.25 mg/mL in 92:8 heptane:EtOAc)
-
2 mL collection plate
-
Positive pressure or vacuum manifold
-
Plate shaker
-
Evaporation system
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of serum or plasma, add 10 µL of ISTD solution.
-
Allow the solution to equilibrate for 1 hour.
-
Add 200 µL of water:IPA (50:50) to disrupt vitamin D from its binding proteins.[11]
-
-
Sample Loading:
-
Transfer a 300 µL aliquot of the pre-treated sample onto the ISOLUTE® SLE+ plate.
-
Apply a short pulse of positive pressure or vacuum to initiate flow and allow the sample to absorb for 5 minutes.[11]
-
-
Analyte Extraction:
-
Add 700 µL of heptane to the plate and allow it to flow under gravity for 5 minutes.
-
Repeat the addition of 700 µL of heptane and allow it to flow for another 5 minutes.
-
Apply positive pressure or vacuum for 10-20 seconds to elute any remaining solvent.[11]
-
-
Derivatization:
-
Collect the eluate in a 2 mL collection plate pre-loaded with 100 µL of the PTAD solution.
-
Cap the collection plate and shake it in the dark for 2 hours at room temperature.[11]
-
-
Final Preparation:
-
Evaporate the eluate to dryness at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[11]
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol describes a general LLE procedure for the extraction of dihydroxyvitamin D3 metabolites.[17][18]
Materials:
-
Human serum or plasma
-
Internal Standard (ISTD) solution (e.g., d6-24,25(OH)₂D₃)
-
1 N Sodium Hydroxide (NaOH)
-
Heptane:Methyl-tert-butyl ether (MTBE) (50:50, v/v)
-
96-deep well plates
-
Multitube vortexer
-
Centrifuge
-
Dry-ice/acetone bath (optional)
-
Evaporation system
Procedure:
-
Sample Alkalinization and ISTD Addition:
-
Extraction:
-
Organic Phase Transfer:
-
Carefully transfer the upper organic layer to a new clean plate. To facilitate this, the lower aqueous layer can be frozen in a dry-ice/acetone bath.[18]
-
-
Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a stream of nitrogen at 35 °C.[18]
-
Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.
-
Protocol 3: Immunoaffinity Extraction
This protocol outlines a procedure using immunoaffinity tubes for the selective extraction of 1,25-dihydroxyvitamin D2 and D3.[3]
Materials:
-
ImmunoTube® kit (containing ImmunoTubes, washing solution, and elution reagent)
-
Human serum or plasma
-
Internal Standard (ISTD) solution
-
Micro tubes and glass vials
-
Spiral rotator
-
Centrifuge
-
Evaporation system
Procedure:
-
Sample Incubation:
-
Initial Separation:
-
Place the closed ImmunoTubes into micro tubes and centrifuge for 1 minute at 550 x g.
-
Remove the cap and outlet of the ImmunoTubes and place them back into the micro tubes.
-
Centrifuge for an additional 2 minutes at 550 x g and discard the waste collected in the micro tubes.[3]
-
-
Washing:
-
Add 500 µL of the washing solution to the ImmunoTubes and centrifuge for 2 minutes at 550 x g.
-
Repeat this washing step twice.[3]
-
-
Elution:
-
Replace the micro tubes with glass vials.
-
Add 250 µL of the elution reagent to each ImmunoTube and centrifuge for 2 minutes at 550 x g to collect the eluent.[3]
-
-
Final Preparation:
-
Evaporate the eluent under a stream of nitrogen at 37 °C.
-
Reconstitute the samples in an appropriate volume of mobile phase for LC-MS/MS analysis.[3]
-
Sample Preparation Workflow
The following diagram illustrates a typical workflow for the analysis of dihydroxyvitamin D3 compounds using Supported Liquid Extraction followed by LC-MS/MS.
Caption: SLE-LC-MS/MS workflow for dihydroxyvitamin D3.
Data Presentation
The following tables summarize quantitative data from various sample preparation methods for dihydroxyvitamin D3 compounds.
Table 1: Recovery Data for Dihydroxyvitamin D3 Compounds
| Compound | Sample Preparation Method | Recovery (%) | Reference |
| 1α,25-dihydroxyvitamin D3 | Supported Liquid Extraction (SLE) | 66 | [11] |
| 1α,25-dihydroxyvitamin D2 | Supported Liquid Extraction (SLE) | 69 | [11] |
| 25-hydroxyvitamin D3 | Automated Solid-Phase Extraction (SPE) | 89 - 104 | [10] |
| 25-hydroxyvitamin D2 | Automated Solid-Phase Extraction (SPE) | 89 - 104 | [10] |
| 25-hydroxyvitamin D3 | Polystyrene/Graphene Oxide Packed-Fibers SPE | 89.5 - 109.7 | [19] |
| 24,25-dihydroxyvitamin D3 | Polystyrene/Graphene Oxide Packed-Fibers SPE | 90.3 - 103.1 | [19] |
Table 2: Limits of Quantification (LOQ) for Dihydroxyvitamin D3 Compounds
| Compound | Sample Preparation Method | LOQ | Reference |
| 1α,25-dihydroxyvitamin D3 | Immunoaffinity Extraction with APCI-LC-MS/MS | ~15 pg/mL | [7] |
| 1α,25-dihydroxyvitamin D2 | Immunoaffinity Extraction with APCI-LC-MS/MS | 26 pg/mL | [7] |
| 25-hydroxyvitamin D3 | Automated Solid-Phase Extraction (SPE) | 4.0 nmol/L | [10] |
| 25-hydroxyvitamin D2 | Automated Solid-Phase Extraction (SPE) | 7.5 nmol/L | [10] |
| 1α,25-dihydroxyvitamin D3 | SLE-SPE-LC-MS/MS | 1 ng/mL | [20] |
| 25-hydroxyvitamin D3 | Polystyrene/Graphene Oxide Packed-Fibers SPE | 0.33 ng/mL | [19] |
| 24,25-dihydroxyvitamin D3 | Polystyrene/Graphene Oxide Packed-Fibers SPE | 0.19 ng/mL | [19] |
Table 3: Linearity of Dihydroxyvitamin D3 Analysis
| Compound | Sample Preparation Method | Linearity Range | R² | Reference |
| 1α,25-dihydroxyvitamin D3 | SLE-SPE-LC-MS/MS | 1 - 100 ng/mL | 0.9993 | [20] |
| 25-hydroxyvitamin D3/D2 | Automated Solid-Phase Extraction (SPE) | Up to 2500 nmol/L | 0.99 | [10] |
| 25-hydroxyvitamin D3/D2 | Protein Precipitation | 0.5 - 100 ng/mL | Not specified | [6] |
Conclusion
The choice of sample preparation method for dihydroxyvitamin D3 analysis depends on the specific analytical requirements, such as the desired sensitivity, sample throughput, and available instrumentation. For high-throughput clinical research, automated methods like SLE or SPE offer a good balance of cleanliness and efficiency.[8][10] For the analysis of very low concentration metabolites like 1,25(OH)₂D₃, more selective techniques such as immunoaffinity extraction may be necessary to achieve the required sensitivity and accuracy.[3][7] The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their studies on dihydroxyvitamin D3 compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromtech.com [chromtech.com]
- 5. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. SLE Method to Determine 25-OH Vitamin D2/D3 | Phenomenex [phenomenex.com]
- 13. Characterizing Antibody Cross-reactivity for Immunoaffinity Purification of Analytes prior to Multiplexed Liquid Chromatography-Tandem Mass Spectrometry - ProQuest [proquest.com]
- 14. escholarship.org [escholarship.org]
- 15. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. apps.thermoscientific.com [apps.thermoscientific.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Vitamin D Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) analysis of vitamin D metabolites.
Troubleshooting Guides & FAQs
Frequently Asked Questions
Q1: What are matrix effects and how do they affect the LC-MS/MS analysis of vitamin D metabolites?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, leading to either ion suppression or, less commonly, ion enhancement.[1][2] For vitamin D metabolites, which are often present at low concentrations in complex biological matrices like serum or plasma, matrix effects can significantly impact the accuracy, precision, and sensitivity of the analysis.[1] A major cause of ion suppression in the analysis of vitamin D metabolites is the presence of phospholipids (B1166683).[3][4]
Q2: What are the most common sources of matrix effects in vitamin D analysis?
A2: The most significant source of matrix effects in the analysis of vitamin D metabolites from biological samples, particularly serum and plasma, are phospholipids.[3] These molecules are highly abundant in biological matrices and have a tendency to co-elute with vitamin D metabolites in reversed-phase chromatography, leading to ion suppression in the mass spectrometer.[4][5] Other sources can include proteins that were not completely removed during sample preparation, salts, and other endogenous small molecules.
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the vitamin D metabolite standard into the mass spectrometer after the LC column.[3] A separate injection of an extracted blank matrix sample is then performed. Any dip or rise in the baseline signal of the infused standard indicates the elution of interfering components from the matrix, thus revealing regions of ion suppression or enhancement.[4]
-
Post-Extraction Spike Method: This quantitative method compares the response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase).[3] The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Common Issues
Q4: My signal intensity for vitamin D metabolites is low and variable. Could this be due to matrix effects, and how can I fix it?
A4: Yes, low and variable signal intensity is a classic symptom of matrix effects, particularly ion suppression caused by co-eluting phospholipids.[5] To address this, you should focus on improving your sample preparation to remove these interferences.
Recommended Solutions:
-
Implement Phospholipid Removal: Standard protein precipitation (PPT) alone is often insufficient as it leaves high levels of phospholipids in the extract.[5] Consider using specialized phospholipid removal techniques such as:
-
HybridSPE®-Phospholipid: This technology uses zirconia-coated silica (B1680970) particles to selectively retain phospholipids, allowing the vitamin D metabolites to pass through for analysis.
-
Ostro™ Pass-through Sample Preparation: These plates are designed to capture and remove phospholipids from the sample matrix.
-
-
Optimize Solid-Phase Extraction (SPE): A well-developed SPE protocol can effectively clean up the sample by selectively retaining the vitamin D metabolites while washing away interfering matrix components.[1]
-
Perform Liquid-Liquid Extraction (LLE): LLE can be used to separate the lipophilic vitamin D metabolites from the more polar matrix components.[1][6] A double LLE, using a non-polar solvent followed by a moderately non-polar solvent, can further improve selectivity.[3]
Q5: I am using a stable isotope-labeled internal standard (SIL-IS), but I am still seeing poor accuracy and precision. Why is this happening?
A5: While SIL-IS are the gold standard for correcting matrix effects because they co-elute and experience similar ionization suppression or enhancement as the analyte, they may not always provide complete correction.[1][7]
Potential Issues and Solutions:
-
Differential Matrix Effects: In some cases, the matrix may have a slightly different effect on the analyte and the SIL-IS, leading to incomplete correction.
-
High Level of Ion Suppression: If the ion suppression is very severe, the signal for both the analyte and the SIL-IS may be suppressed to a point where the measurement becomes unreliable.[3]
-
Consider the Standard Addition Method: As an alternative or for validation, the standard addition method can be employed. This involves adding known amounts of the standard to the sample matrix to create a calibration curve within the sample itself, which can effectively compensate for matrix effects.[7][8] Combining standard addition with an internal standard (not a co-eluting one) can also address procedural errors.[7]
Q6: Can I overcome matrix effects by simply modifying my LC method?
A6: Modifying your chromatographic conditions can help, but it is often not a complete solution on its own. The goal is to achieve better separation between the vitamin D metabolites and the interfering matrix components.[1]
Chromatographic Strategies:
-
Change Stationary Phase: Different column chemistries can provide alternative selectivities. For example, pentafluorophenyl (PFP) or cyano phases have been used to achieve different separations compared to standard C18 columns.[9]
-
Optimize Mobile Phase and Gradient: Adjusting the mobile phase composition and the gradient elution profile can improve the resolution between your analytes and co-eluting matrix components.[1] Using additives like formic acid or ammonium (B1175870) formate (B1220265) can also influence ionization and separation.[6][10]
-
Consider Alternative Ionization Techniques: While Electrospray Ionization (ESI) is widely used, it is highly susceptible to matrix effects.[3] Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression from matrix components and can be a better choice for the analysis of vitamin D metabolites.[6]
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery
| Sample Preparation Method | Analyte | Average Recovery (%) | Reference |
| Standard Protein Precipitation | 25-hydroxyvitamin D2 | 33 - 55 (with high variability) | |
| HybridSPE®-Phospholipid | 25-hydroxyvitamin D2 | >90 (with low variability) | |
| Standard Protein Precipitation | Various Vitamin D Metabolites | ~60% reduction in signal response | [5] |
| HybridSPE®-PLus plate | Various Vitamin D Metabolites | No significant signal reduction | [5] |
| Microlute® PLR | Acidic, Basic, and Neutral Compounds | >90% | [11] |
Table 2: Impact of Phospholipid Removal on Assay Performance
| Parameter | Standard Protein Precipitation | With Phospholipid Removal (e.g., HybridSPE) | Reference |
| Phospholipid Interference | Significant co-elution with analytes | No detectable phospholipid matrix | [5] |
| Signal Response | ~40% reduction for several metabolites | Improved analyte response | [5] |
| Intra-assay Imprecision | 13.4% | 6.9% | [12][13] |
| Signal Strength | - | >10-fold increase | [12][13] |
Detailed Experimental Protocols
Protocol 1: Phospholipid Depletion using HybridSPE®-PLus Plate
This protocol describes the removal of phospholipids from serum samples following protein precipitation.
-
Protein Precipitation:
-
To 100 µL of spiked human serum in a 96-well collection plate, add 300 µL of acetonitrile (B52724) containing 1% formic acid.
-
Mix thoroughly by aspirating and dispensing the mixture five times with a pipette.
-
Allow the plate to sit for 5 minutes to ensure complete protein precipitation.[5]
-
-
Phospholipid Removal:
-
Transfer 200 µL of the supernatant from the protein precipitation step to a HybridSPE®-PLus 96-well plate.
-
Apply a vacuum of 10 inches of Hg for 4 minutes to pass the sample through the plate.
-
The resulting filtrate is collected and can be directly analyzed by LC-MS/MS.[5]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Vitamin D Metabolites
This protocol is a general procedure for extracting vitamin D metabolites from serum or plasma.
-
Sample Preparation:
-
To a glass tube, add 50 µL of serum or plasma sample and 50 µL of an internal standard solution (e.g., stable isotope-labeled 25(OH)D3).[14]
-
-
Protein Precipitation and Analyte Release:
-
Add 300 µL of a 1:1 (v/v) mixture of methanol (B129727) and 0.2 M zinc sulfate (B86663) solution to precipitate proteins and release the vitamin D metabolites from their binding proteins.[14]
-
-
Extraction:
-
Add 1 mL of hexane (B92381) to the tube to extract the vitamin D metabolites.
-
Vortex the mixture vigorously and then centrifuge to separate the layers.
-
-
Sample Collection:
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of mobile phase for LC-MS/MS analysis.
-
Visual Diagrams
References
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 6. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Minimizing Matrix Effects for the Accurate Quantification of 25-Hydroxyvitamin D Metabolites in Dried Blood Spots by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
troubleshooting low recovery of 23,25-dihydroxy-24-oxovitamin D3 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of 23,25-dihydroxy-24-oxovitamin D3 and other vitamin D metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound is a metabolite of Vitamin D3 produced via the C-24 oxidation pathway. Its extraction from biological matrices like plasma or serum is challenging due to its low physiological concentrations, potential for degradation, and the presence of interfering substances such as lipids and structurally similar metabolites.
Q2: What are the common methods for extracting vitamin D metabolites?
A2: The two most common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a solvent. LLE separates compounds based on their differential solubilities in two immiscible liquid phases.
Q3: Why is a protein disruption step necessary before extraction from plasma or serum?
A3: Vitamin D and its metabolites are lipophilic and circulate in the blood bound to Vitamin D Binding Protein (VDBP) and albumin. To ensure efficient extraction, this binding must be disrupted, typically by adding a protein precipitating solvent like acetonitrile (B52724) or methanol (B129727).
Q4: How can I prevent the degradation of this compound during sample preparation?
A4: Vitamin D metabolites can be sensitive to light and high temperatures. It is recommended to work with amber-colored tubes and vials to protect samples from light. Additionally, avoid prolonged exposure to high temperatures during solvent evaporation steps.
Troubleshooting Guide for Low Recovery of this compound
Low recovery of this compound can be attributed to several factors throughout the extraction process. This guide provides a systematic approach to identify and resolve common issues.
Problem Area 1: Sample Preparation
| Potential Cause | Recommended Solution |
| Incomplete Protein Disruption | Ensure thorough mixing and sufficient incubation time after adding the protein precipitation solvent (e.g., acetonitrile, methanol). |
| Analyte Degradation | Protect samples from light by using amber vials. Avoid excessive heat during solvent evaporation; use a gentle stream of nitrogen at a controlled temperature (e.g., ≤ 40°C). |
| Incorrect Sample pH | Adjust the sample pH if your protocol requires it. The charge state of the analyte can affect its solubility and interaction with the extraction media. |
Problem Area 2: Liquid-Liquid Extraction (LLE)
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | This compound is more polar than its precursors. Ensure the extraction solvent (e.g., hexane, ethyl acetate, dichloromethane) has the appropriate polarity to efficiently partition the analyte. A combination of solvents may be necessary. |
| Emulsion Formation | Centrifuge at a higher speed or for a longer duration. The addition of a small amount of salt or a different organic solvent can also help break the emulsion. |
| Incomplete Phase Separation | Allow sufficient time for the two liquid phases to separate completely before collecting the organic layer. |
| Insufficient Mixing | Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to maximize the surface area for analyte transfer between the two phases. |
Problem Area 3: Solid-Phase Extraction (SPE)
| Potential Cause | Recommended Solution |
| Incorrect Sorbent | For vitamin D metabolites, C18 (reversed-phase) or silica (B1680970) (normal-phase) cartridges are commonly used. Given the hydroxyl and oxo groups, this compound is relatively polar, and a normal-phase sorbent might provide better selectivity. |
| Inadequate Conditioning/Equilibration | Follow the manufacturer's instructions for cartridge conditioning and equilibration to ensure proper activation of the sorbent. |
| Sample Overload | Exceeding the cartridge's sample capacity can lead to breakthrough of the analyte during loading. |
| Inappropriate Wash Solvent | The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest. You may need to optimize the solvent composition and volume. |
| Inefficient Elution | The elution solvent must be strong enough to completely desorb the analyte from the sorbent. The increased polarity of this compound may require a more polar elution solvent compared to less hydroxylated vitamin D metabolites. |
Data Presentation: Expected Recovery of Vitamin D Metabolites
The following table summarizes typical recovery rates for different vitamin D metabolites using various extraction methods. Note that the recovery of this compound is expected to be influenced by its higher polarity compared to 25-hydroxyvitamin D3.
| Metabolite | Extraction Method | Typical Recovery (%) | Reference |
| 25-hydroxyvitamin D3 | LLE (Heptane) | ~85% | |
| 25-hydroxyvitamin D2 | LLE (Heptane) | ~88% | |
| 25-hydroxyvitamin D3 | SPE (C18) | 96.3% | [1] |
| 25-hydroxyvitamin D2 | SPE (C18) | 94.4% | [1] |
| 1α,25-dihydroxyvitamin D3 | Supported Liquid Extraction | 66% | |
| 1α,25-dihydroxyvitamin D2 | Supported Liquid Extraction | 69% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Dihydroxy-Vitamin D Metabolites from Serum
-
Protein Precipitation: To 200 µL of serum in a glass tube, add 50 µL of 5 M NaOH and vortex for 1 minute. Add 200 µL of an internal standard solution and mix for 3 minutes.
-
Extraction: Add 1.5 mL of hexane, cap the tube, and vortex for 10 seconds, followed by mixing for 4 minutes.
-
Phase Separation: Centrifuge at 13,000 rpm for 5 minutes.
-
Freezing and Transfer: Place the tubes in a -20°C freezer for 20 minutes to freeze the aqueous layer. Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of mobile phase for analysis (e.g., LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) for Dihydroxy-Vitamin D Metabolites from Plasma
-
Protein Precipitation: To 500 µL of plasma, add an internal standard and 1 mL of acetonitrile. Vortex vigorously for 10 seconds, incubate for 15 minutes, and then centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Preparation: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water to remove polar interferences.
-
Elution: Elute the vitamin D metabolites with 1 mL of methanol or another suitable organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of mobile phase for analysis.
Visualizations
Vitamin D3 C-24 Oxidation Pathway
Caption: C-24 oxidation pathway of Vitamin D3 metabolism.
Troubleshooting Workflow for Low Extraction Recovery
Caption: A logical workflow for troubleshooting low extraction recovery.
References
Technical Support Center: Optimizing Mobile Phase for Vitamin D Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of vitamin D metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of vitamin D metabolites, offering potential causes and solutions in a structured question-and-answer format.
Q1: Why am I seeing poor resolution between my vitamin D metabolites, especially between 25-hydroxyvitamin D2 and D3 or their epimers?
Poor resolution between structurally similar vitamin D metabolites is a frequent challenge. The primary causes often relate to an unoptimized mobile phase or an inappropriate stationary phase.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic modifiers are critical for achieving selectivity.
-
Solution: Systematically adjust the ratio of your organic solvents (e.g., methanol (B129727), acetonitrile (B52724), tetrahydrofuran). For instance, a mobile phase of 100% methanol can be effective with certain specialized columns.[1] Introducing a different organic modifier, like tetrahydrofuran (B95107) (THF) in a mixture with acetonitrile (e.g., 10/90 THF/acetonitrile), can enhance separation on highly hydrophobic columns.[2]
-
-
Inadequate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for closely related vitamin D compounds.[2]
-
Solution: Employ specialized columns designed for separating structurally similar compounds. Cholesterol-based stationary phases or pentafluorophenyl (F5) columns have demonstrated superior selectivity for vitamin D epimers and isobars.[1] Highly hydrophobic C18 columns with a high carbon load (e.g., 25%) are also a viable option.[2]
-
-
Isocratic Elution Limitations: For complex samples containing multiple metabolites, an isocratic mobile phase may not provide enough resolving power.
Q2: My vitamin D metabolite peaks are showing significant tailing. What could be the cause and how can I fix it?
Peak tailing can compromise quantification and resolution. It is often caused by secondary interactions between the analytes and the stationary phase or issues within the HPLC system.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of vitamin D metabolites, causing peak tailing.[3][4]
-
Solution 1: Adjust the mobile phase pH. Operating at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[5]
-
Solution 2: Add a mobile phase modifier. A small amount of a buffer like ammonium (B1175870) formate (B1220265) can improve peak shape and enhance ionization for LC-MS applications.[6] Using ammonium formate has been shown to nearly double the response of vitamin D metabolites compared to formic acid.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column can create active sites that lead to tailing.[3]
-
Physical Issues in the HPLC System: Problems like column voids or excessive dead volume can also contribute to peak tailing.[3][7]
-
Solution: Inspect the column for voids and ensure all fittings are secure to minimize dead volume.[3]
-
Frequently Asked Questions (FAQs)
Q1: Can I use a single isocratic method to separate all major vitamin D metabolites?
While isocratic methods can be effective for separating a limited number of specific metabolites, such as vitamin D2 and D3 or their 25-hydroxy epimers with specialized columns, a gradient elution is generally recommended for analyzing complex mixtures of multiple vitamin D metabolites in a single run.[1][8] Gradient elution allows for the effective separation of compounds with a wider range of polarities.
Q2: What is the impact of mobile phase additives like formic acid or ammonium formate on my separation and detection?
Mobile phase additives can have a significant impact on both chromatography and detection, especially with LC-MS.
-
Formic Acid: Often added at low concentrations (e.g., 0.1%), it helps to control the pH of the mobile phase, which can improve peak shape by reducing silanol interactions.[5]
-
Ammonium Formate: This buffer can also improve peak shape and has been shown to significantly enhance the ionization efficiency of vitamin D metabolites in the mass spectrometer source, leading to better sensitivity compared to formic acid.[6]
Q3: How does the choice of organic solvent (methanol vs. acetonitrile) affect the separation?
Methanol and acetonitrile have different selectivities and elution strengths.
-
Methanol: In some cases, methanol alone as the organic phase has been found to provide the best signal intensity in LC-MS, likely due to its higher volatility.[9] It is commonly used in reversed-phase methods for vitamin D analysis.[1][9]
-
Acetonitrile: Often used in combination with water or methanol, acetonitrile is a common organic modifier in reversed-phase HPLC.[10] The choice between methanol and acetonitrile, or a combination of both, will depend on the specific metabolites being separated and the column chemistry.
Q4: Does temperature play a critical role in the separation of vitamin D metabolites?
Yes, column temperature is an important parameter to optimize. Increasing the column temperature can sometimes improve peak symmetry and efficiency.[1] It also affects the viscosity of the mobile phase, which can influence backpressure and separation speed. Typical temperatures for vitamin D metabolite separations range from 30°C to 40°C.[2][11]
Experimental Protocols
Below are summarized methodologies for the separation of key vitamin D metabolites.
Table 1: HPLC/UHPLC Methods for Vitamin D Metabolite Separation
| Metabolites | Column | Mobile Phase | Flow Rate | Temperature | Detection | Reference |
| 25(OH)D2, 25(OH)D3 & their C3-epimers | COSMOCORE 2.6Cholester (2.1 x 150 mm, 2.6 µm) | 100% Methanol (Isocratic) | Not Specified | Not Specified | UV | [1] |
| Vitamin D2 & D3 | YMC-Triart C18 ExRS (3.0 x 150 mm, 5 µm) | THF/Acetonitrile (10/90) | 0.425 mL/min | 30 °C | UV (265 nm) | [2] |
| 25-OH-D2 & 25-OH-D3 | Not Specified | Methanol and 0.5 mL formic acid in water (95:5, v/v) | 0.5 mL/min | 35 °C | LC-MS/MS | [12] |
| Multiple Vitamin D Metabolites | UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | A: 10% Acetonitrile in water + 0.1% Formic Acid; B: 100% Methanol (Gradient) | 0.4 mL/min | 40 °C | UPLC-MS/MS | [9] |
| 25-OH-D2 & 25-OH-D3 | ACE Excel 2µm C18-PFP (2.1 x 100 mm) | A: 2mM Ammonium Formate + 0.1% HCOOH (aq); B: 2mM Ammonium Formate + 0.1% HCOOH in Methanol (Gradient) | 0.4 mL/min | 40 °C | UHPLC-MS/MS | [11] |
Visualized Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the separation of vitamin D metabolites.
Caption: Troubleshooting workflow for vitamin D metabolite separation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. nacalai.com [nacalai.com]
- 9. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mac-mod.com [mac-mod.com]
- 12. acgpubs.org [acgpubs.org]
stability of 23,25-dihydroxy-24-oxovitamin D3 in different solvents and temperatures
This technical support center provides guidance on the stability of 23,25-dihydroxy-24-oxovitamin D3 and related compounds. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: While specific stability data for this compound in various organic solvents is limited, general practice for vitamin D metabolites suggests using ethanol (B145695), methanol, or a mixture of these with an aqueous buffer. For long-term storage, it is advisable to prepare stock solutions in a high-purity organic solvent such as ethanol or DMSO and store them at -80°C. For working solutions, dilution into an appropriate buffer for your specific assay is recommended just prior to use.
Q2: How should I store my this compound samples to prevent degradation?
A2: this compound, like other vitamin D metabolites, is sensitive to light, heat, and oxygen. For long-term storage, it is recommended to store the compound in an amber vial at -80°C. For short-term storage, -20°C is acceptable. It is crucial to minimize exposure to light and air. After use, it is best to purge the vial with an inert gas like argon or nitrogen before sealing and returning to cold storage.
Q3: How many freeze-thaw cycles can my this compound solution withstand?
A3: Repeated freeze-thaw cycles can lead to the degradation of dihydroxylated vitamin D metabolites. It is recommended to limit the number of freeze-thaw cycles to a maximum of two to three. To avoid this, it is best practice to aliquot your stock solution into smaller, single-use volumes before freezing.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks could be due to several factors, including solvent impurities, contamination, or degradation of the analyte. Ensure you are using high-purity solvents and clean labware. Degradation can occur due to improper storage, exposure to light, or elevated temperatures. Review your handling and storage procedures. The presence of certain metal ions can also catalyze degradation.
Q5: What are the expected degradation products of this compound?
A5: The degradation of this compound can be initiated by further oxidation. The metabolic pathway of 1,25-dihydroxyvitamin D3 involves a C-24 oxidation pathway that leads to the formation of 1,23,25-trihydroxy-24-oxo-vitamin D3 and ultimately to calcitroic acid.[1][2][3] It is plausible that this compound could follow a similar degradation route.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal of this compound in analytical assay (e.g., HPLC, LC-MS) | Compound degradation due to improper storage (temperature, light exposure). | Store the compound at -80°C in an amber vial, minimize light exposure during handling, and aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Re-evaluate the initial weighing and reconstitution of the compound. Use a calibrated microbalance and ensure the compound is fully dissolved. | |
| Adsorption to container walls. | Use low-adsorption polypropylene (B1209903) or silanized glass vials for storage and preparation of solutions. | |
| Inconsistent results between experiments | Variability in sample handling and preparation. | Standardize all experimental procedures, including incubation times, temperatures, and solvent volumes. Prepare fresh working solutions for each experiment. |
| Degradation during the experimental procedure. | Minimize the time samples are kept at room temperature. Use a chilled autosampler if available for analytical instruments. | |
| Appearance of unknown peaks in chromatogram | Solvent contamination. | Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily. |
| Sample degradation. | Review storage and handling procedures. Analyze a freshly prepared standard to compare with the problematic sample. Consider the possibility of photodegradation by protecting samples from light. |
Stability Data Summary
General Stability of Vitamin D Metabolites in Serum/Plasma:
| Metabolite | Storage Temperature | Duration | Stability |
| 25-hydroxyvitamin D | Room Temperature (~25°C) | Up to 72 hours (in whole blood) | Generally stable[4] |
| 25-hydroxyvitamin D | 4°C | Up to 7 days | Stable[4] |
| 25-hydroxyvitamin D | -20°C | Up to 3 years | Stable[5] |
| 25-hydroxyvitamin D | -80°C | Long-term | Stable[4] |
| 1α,25-dihydroxyvitamin D | -20°C / -80°C | Less stable than 25(OH)D, susceptible to degradation with freeze-thaw cycles.[5] |
Note: The stability of vitamin D metabolites is generally higher when they are bound to the vitamin D-binding protein in serum or plasma.[5] When in pure form or dissolved in organic solvents, they are more susceptible to degradation. A study on vitamin D3 in aqueous solutions showed a decrease in concentration of ~14% at 40°C and ~2% at 25°C over 7 days.[6]
Experimental Protocols
Protocol 1: General Procedure for Preparing Stock Solutions
-
Weighing: Accurately weigh the required amount of this compound using a calibrated analytical microbalance in a controlled environment to minimize exposure to humidity.
-
Solvent Addition: Add a precise volume of high-purity, anhydrous ethanol or DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 30°C) can be applied if necessary, but should be done with caution to avoid degradation.
-
Storage: Aliquot the stock solution into single-use amber, low-adsorption vials. Purge with an inert gas (argon or nitrogen), seal tightly, and store at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general method and may require optimization for your specific instrument and column.
-
Column: A C18 reversed-phase column is typically used for vitamin D metabolite analysis.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
-
Detection: UV detection at approximately 265 nm.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Procedure:
-
Prepare a fresh working standard of this compound in the mobile phase.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standard solution and run the gradient program.
-
Identify the peak corresponding to this compound and determine its retention time and peak area.
-
Analyze your samples using the same method.
-
Visualizations
Caption: Metabolic pathway of Vitamin D3 leading to this compound.
Caption: General workflow for a stability study of a vitamin D metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and identification of 1,25-dihydroxy-24-oxo-vitamin D3 and 1,23,25-trihydroxy-24-oxo-vitamin D3. New metabolites of vitamin D3 produced by a C-24 oxidation pathway of metabolism for 1,25-dihydroxyvitamin D3 present in intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of 1,23-dihydroxy-24,25,26,27-tetranorvitamin D3, a new metabolite of 1,25-dihydroxyvitamin D3 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Quantification of Low-Abundance Vitamin D Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of low-abundance vitamin D metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental workflow, from sample preparation to data analysis.
Sample Preparation
| Question/Issue | Answer/Troubleshooting Steps |
| Why am I seeing low recovery of my vitamin D metabolites? | Low recovery can stem from several factors: * Incomplete Protein Precipitation: In serum or plasma, vitamin D and its metabolites are tightly bound to Vitamin D Binding Protein (VDBP) and albumin. Ensure complete protein denaturation and precipitation by using appropriate solvents like acetonitrile (B52724) or methanol (B129727), potentially in combination with zinc sulfate. An organic solvent to serum ratio of 8:1 with acetonitrile has been shown to be effective.[1] * Inefficient Extraction: The choice of extraction method is critical. For low-abundance metabolites, a simple protein precipitation may not be sufficient to remove interfering substances.[2][3] Consider optimizing your extraction procedure: * Liquid-Liquid Extraction (LLE): Use water-immiscible solvents like hexane (B92381) or ethyl acetate (B1210297). A mixture of hexane and ethyl acetate (9:1, v/v) has been used successfully.[4] Supported liquid extraction (SLE) is a high-throughput alternative to traditional LLE.[5] * Solid-Phase Extraction (SPE): SPE can effectively remove lipids and other interferences that cause ion suppression.[3][4] C18 and silica (B1680970) cartridges are commonly used.[6] * Analyte Instability: Vitamin D metabolites are sensitive to light and temperature. Protect samples from light and store them at -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles, as they can lead to degradation.[4] |
| How can I minimize matrix effects? | Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of biological samples.[8][9] To mitigate these effects: * Optimize Sample Cleanup: As mentioned above, thorough sample cleanup using LLE or SPE is crucial to remove interfering matrix components like phospholipids.[3][9][10] * Use Isotope-Labeled Internal Standards: Stable isotope-labeled internal standards (e.g., d3-25-hydroxyvitamin D3) are essential to compensate for matrix effects and variations in sample processing and instrument response.[4][11] * Chromatographic Separation: Ensure adequate chromatographic separation of your analytes from co-eluting matrix components.[2] |
| What is the best sample type to use? | Both serum and plasma are suitable for the analysis of most vitamin D metabolites. However, for the active form, 1,25-dihydroxyvitamin D (calcitriol), plasma may yield slightly higher concentrations compared to serum.[12] |
Chromatography & Mass Spectrometry
| Question/Issue | Answer/Troubleshooting Steps |
| I am having trouble separating isomeric and isobaric metabolites, such as 3-epi-25(OH)D3 and 25(OH)D3. | These compounds have the same mass-to-charge ratio and can be difficult to separate.[2] * High-Resolution Chromatography: Use of ultra-high performance liquid chromatography (UHPLC) with columns that offer different selectivities, such as pentafluorophenyl (PFP) or cyano columns, can improve separation.[13] * Derivatization: Derivatization can alter the chromatographic behavior of the isomers, potentially leading to better separation.[2][14] |
| My signal intensity is too low for low-abundance metabolites. | Low signal intensity is a common problem for metabolites present at picomolar concentrations, such as 1,25(OH)2D.[2][15] * Derivatization: Chemical derivatization is a widely used strategy to improve ionization efficiency and, consequently, sensitivity.[2][16] Cookson-type reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and its analogues (e.g., Amplifex, PyrNO) react with the cis-diene structure of vitamin D metabolites, leading to a significant increase in signal intensity.[5][15][17][18][19] * Optimize MS Parameters: Ensure that the mass spectrometer is tuned and calibrated correctly. Optimize source parameters (e.g., temperature, gas flows) and collision energy for your specific analytes.[3] * Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) may offer better sensitivity and reduced matrix effects for some vitamin D metabolites compared to electrospray ionization (ESI).[2] |
| I'm observing unexpected peaks or high background noise. | This can be due to contamination from various sources.[8][9] * Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents. * Sample Collection and Handling: Ensure that sample collection tubes and processing materials are free of contaminants. * System Contamination: Regularly clean the LC system and the MS ion source to prevent carryover and background buildup.[3][9] |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods for vitamin D metabolites.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Metabolite | Derivatization Reagent | Lower Limit of Quantification (LLOQ) | Linearity (r²) | Reference |
| 1,25(OH)₂D₃ | PTAD | 60 pM (25 pg/mL) | >0.99 | [15] |
| 1,25(OH)₂D₃ | Amplifex | 2.0 pg/L | >0.9991 | [17] |
| 1,25(OH)₂D₃ | None (Lithium Adducts) | 15 pg/mL | Not specified | [20] |
| 25(OH)D₂/D₃ | None | 4.0 - 7.5 nmol/L | >0.99 | [21] |
| 25(OH)D₂/D₃ | None | 2.5 - 75 ng/mL (for 25(OH)D₃) | >0.99 | [22] |
Table 2: Recovery and Precision of Sample Preparation Methods
| Sample Preparation Method | Metabolite | Recovery (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
| Supported Liquid Extraction (SLE) | 25(OH)D₂/D₃ | Not specified | 3.1 - 5.3 | 3.7 - 5.0 | [23] |
| Liquid-Liquid Extraction (LLE) | Vitamin D₃ | 94.4 - 113.5 | Not specified | Not specified | [24] |
| Solid-Phase Extraction (SPE) | 25(OH)D₂/D₃ | 89 - 104 | <10 | <10 | [21] |
| LLE-SPE | Multiple Metabolites | 75 - 95 | <16 | <16 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Sample Preparation: Supported Liquid Extraction (SLE)
This protocol is adapted for the extraction of 25-OH vitamin D2 and D3 from human serum.[5]
-
Sample Pre-treatment: Dilute 150 µL of human serum with 150 µL of a 50:50 (v/v) mixture of water and isopropanol. Cap the tube and shake for 1 minute.
-
Sample Loading: Load the entire 300 µL of the pre-treated serum onto an ISOLUTE® SLE+ plate. Apply a brief pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.
-
Analyte Elution:
-
Add 750 µL of heptane (B126788) to each well and wait 5 minutes for the solvent to absorb.
-
Add a second 750 µL aliquot of heptane, wait for another 5 minutes, and then apply a final pulse of vacuum to elute the analytes.
-
-
Post-Extraction: Evaporate the eluate to dryness at room temperature. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 v/v, mobile phase A:mobile phase B). Vortex gently for 60 seconds before analysis.
2. Derivatization with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
This procedure enhances the ionization efficiency of vitamin D metabolites.[7][12]
-
Dried Sample: This procedure follows a sample extraction and drying step.
-
Derivatization Reaction: To the dried sample residue, add 50 µL of a 0.1 g/L solution of PTAD in anhydrous ethyl acetate.
-
Incubation: Vortex the mixture for 30 minutes at room temperature.
-
Evaporation and Reconstitution: Evaporate the sample to dryness under a stream of nitrogen. Reconstitute the derivatized sample in an appropriate solvent (e.g., 100 µL of methanol with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following are example parameters for the analysis of vitamin D metabolites.[15][23]
-
Liquid Chromatography:
-
Column: Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm) or similar reversed-phase column.[15]
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium (B1175870) acetate with 0.05% formic acid.[15][23]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 2 mM ammonium acetate with 0.05% formic acid.[15][23]
-
Column Temperature: 40 - 50°C.[15]
-
Injection Volume: 10 - 15 µL.[15]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for each vitamin D metabolite and internal standard must be determined and optimized.
-
Visualizations
Experimental Workflow for Low-Abundance Vitamin D Metabolite Quantification
Caption: Experimental workflow for quantifying low-abundance vitamin D metabolites.
Vitamin D Signaling Pathway
Caption: Simplified diagram of the Vitamin D signaling pathway.
References
- 1. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Ultrasensitive quantification of serum vitamin D metabolites using selective solid-phase extraction coupled to microflow liquid chromatography and isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromacademy.com [chromacademy.com]
- 9. zefsci.com [zefsci.com]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. norlab.com [norlab.com]
- 12. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 13. Fast and Accurate LC-MS Analysis of Vitamin D Metabolites Using Ascentis® Express F5 HPLC Columns [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 22. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. waters.com [waters.com]
- 24. Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analysis of 23,25-Dihydroxy-24-Oxovitamin D3: A Comparative Guide to LC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals engaged in vitamin D metabolism studies, the accurate quantification of its various metabolites is paramount. This guide provides a comprehensive comparison of the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 23,25-dihydroxy-24-oxovitamin D3 with other potential analytical techniques. Detailed experimental protocols and performance data are presented to aid in methodological validation and selection.
The intricate web of vitamin D metabolism necessitates analytical tools with high specificity and sensitivity. This compound is a less-studied metabolite, and robust, validated methods for its quantification are crucial for elucidating its physiological role. This guide offers an objective comparison of analytical methodologies, empowering researchers to make informed decisions for their specific research needs.
The Gold Standard: LC-MS/MS Validation
LC-MS/MS has emerged as the reference method for the quantification of vitamin D metabolites due to its superior selectivity and sensitivity. Below, we present a detailed protocol and expected performance characteristics for a validated LC-MS/MS method for this compound, based on established principles for analogous vitamin D compounds.
Experimental Protocol for LC-MS/MS Analysis
A typical workflow for the analysis of this compound in biological matrices such as serum or plasma involves several key steps:
-
Sample Preparation:
-
Internal Standard Spiking: To a 100 µL aliquot of serum or plasma, an internal standard (e.g., a stable isotope-labeled version of the analyte) is added to correct for matrix effects and variations in extraction efficiency.
-
Protein Precipitation: Proteins are precipitated by the addition of a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.
-
Extraction: The supernatant is then subjected to either liquid-liquid extraction (LLE) with a non-polar solvent (e.g., hexane (B92381) or methyl tert-butyl ether) or solid-phase extraction (SPE) using a suitable cartridge to isolate the vitamin D metabolites.
-
Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, derivatization with a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be performed.
-
-
Chromatographic Separation:
-
The extracted and derivatized sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A C18 or phenyl-hexyl column is typically used to achieve chromatographic separation of the analyte from other vitamin D metabolites and endogenous interferences.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid) is employed.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, with APCI often preferred for its reduced matrix effects and improved sensitivity for some vitamin D metabolites.
-
Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.
-
Performance Characteristics
A validated LC-MS/MS method for this compound is expected to exhibit the following performance characteristics:
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal and compensated by internal standard |
| Specificity | High, with no significant interference from other vitamin D metabolites |
Comparison with Alternative Methods
While LC-MS/MS is the gold standard, other methods could potentially be employed for the analysis of this compound, although specific validated kits for this metabolite are not yet widely available.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High specificity and sensitivity, ability to multiplex (measure multiple metabolites simultaneously). | High initial instrument cost, requires skilled operators, complex method development. |
| Immunoassays (e.g., ELISA, RIA) | Based on the specific binding of an antibody to the target analyte. | High throughput, lower cost per sample, relatively simple to perform. | Potential for cross-reactivity with other structurally similar vitamin D metabolites, leading to inaccurate results. Lower specificity compared to LC-MS/MS. |
| Enzymatic Assays | Utilizes an enzyme that specifically recognizes and converts the analyte, with the product being detected. | Potentially high specificity. | Development can be challenging, may have lower sensitivity than LC-MS/MS. |
Metabolic Pathway of this compound
Understanding the metabolic pathway is crucial for interpreting the quantitative data. This compound is a downstream metabolite in the catabolism of 25-hydroxyvitamin D3.
This pathway highlights the importance of specific analytical methods that can differentiate between these closely related structures.
Conclusion
For researchers and professionals in drug development, the choice of analytical method for this compound carries significant implications for data quality and interpretation. While LC-MS/MS stands as the unequivocal gold standard, offering unparalleled specificity and sensitivity, the potential for high-throughput immunoassays, should they become available and be thoroughly validated for cross-reactivity, could offer a complementary approach for large-scale studies. A comprehensive understanding of the strengths and limitations of each method, as outlined in this guide, is essential for advancing our knowledge of vitamin D metabolism and its role in health and disease.
A Comparative Analysis of the Biological Activities of 23,25-Dihydroxy-24-oxovitamin D3 and 24,25-Dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two key metabolites in the vitamin D endocrine system: 23,25-dihydroxy-24-oxovitamin D3 and 24,25-dihydroxyvitamin D3. While both are downstream products of 25-hydroxyvitamin D3 metabolism, emerging research indicates they may possess distinct biological roles. This document synthesizes available experimental data to offer a clear, objective comparison of their performance in various biological assays.
Introduction to the Metabolites
Vitamin D3 undergoes a series of hydroxylation steps to become biologically active. The liver converts vitamin D3 to 25-hydroxyvitamin D3 [25(OH)D3], the major circulating form. Subsequently, the kidneys and other tissues can hydroxylate 25(OH)D3 at various positions. The C-24 hydroxylation pathway is a key route for the metabolism and catabolism of vitamin D metabolites.
24,25-Dihydroxyvitamin D3 (24,25(OH)2D3) is a major metabolite of 25(OH)D3, formed by the action of the enzyme CYP24A1. For a long time, it was considered an inactive product destined for excretion. However, recent studies suggest it may have specific biological functions, particularly in bone health.
This compound (23,25(OH)2-24-oxo-D3) is another metabolite in the C-24 oxidation pathway. It is formed from 25-hydroxy-24-oxovitamin D3.[1] Its biological significance is less understood compared to 24,25(OH)2D3.
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the biological activities of this compound and 24,25-dihydroxyvitamin D3. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from separate investigations.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Receptor Source | Assay Type | Relative Binding Affinity (%) | Reference |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | Chick Intestinal Cytosol | Competitive Binding | 100 | [2] |
| 24,25-dihydroxyvitamin D3 | Human VDR | Not Specified | ~1 (100 times less than 1,25(OH)2D3) | [1] |
| This compound | Not Reported | Not Reported | Not Reported |
Table 2: In Vivo Biological Activities
| Compound | Biological Activity | Animal Model | Potency | Reference |
| This compound | Intestinal Calcium Transport | Vitamin D-deficient chick | Not biologically active at 5.3 nmol | [1] |
| Bone Calcium Mobilization | Vitamin D-deficient chick | Not biologically active at 5.3 nmol | [1] | |
| 24,25-dihydroxyvitamin D3 | Intestinal Calcium Transport | Perfused chick intestine | Modulates (suppresses) the rapid effects of 1,25(OH)2D3 | [3] |
| Bone Mineralization | Human osteoblasts | Enhances mineralization | [1] | |
| Osteogenic Differentiation | Mesenchymal Stem Cells | Induces differentiation | [4] |
Signaling Pathways and Metabolic Fate
The biological effects of vitamin D metabolites are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The metabolic pathway illustrates the synthesis of these compounds from their precursor, 25-hydroxyvitamin D3.
Caption: Metabolic pathway of 24,25(OH)2D3 and 23,25(OH)2-24-oxo-D3.
Once bound to a ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on target genes to modulate their transcription.
Caption: VDR-mediated gene regulation by vitamin D metabolites.
Detailed Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are summaries of standard experimental protocols used to assess the biological activity of vitamin D metabolites.
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the VDR.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled VDR ligand (e.g., [3H]-1,25(OH)2D3) for binding to the VDR.
Materials:
-
Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radiolabeled ligand: [3H]-1,25(OH)2D3.
-
Test compounds: this compound and 24,25-dihydroxyvitamin D3.
-
Unlabeled 1,25(OH)2D3 for determining non-specific binding.
-
Assay Buffer (e.g., TEKGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation method: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled 1,25(OH)2D3.
-
Incubate a fixed concentration of recombinant VDR and radiolabeled ligand with varying concentrations of the test compounds or unlabeled 1,25(OH)2D3.
-
Separate the bound from the free radioligand using hydroxylapatite or filtration.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
Caption: Workflow for a VDR competitive binding assay.
Intestinal Calcium Transport Assay (In Vivo)
Objective: To assess the effect of a test compound on intestinal calcium absorption.
Principle: This assay measures the transfer of radiolabeled calcium from the intestinal lumen to the blood in an animal model.
Materials:
-
Vitamin D-deficient animal model (e.g., chicks or rats).
-
Test compounds dissolved in a suitable vehicle.
-
Radiolabeled calcium (e.g., 45Ca).
-
Anesthesia and surgical equipment for ligated intestinal loop technique.
-
Gamma counter or liquid scintillation counter.
Procedure:
-
Administer the test compound or vehicle to vitamin D-deficient animals.
-
After a specific time, anesthetize the animals and create a ligated loop of the duodenum.
-
Inject a solution containing 45Ca into the ligated loop.
-
After a defined absorption period, collect blood samples.
-
Measure the radioactivity in the serum to determine the amount of 45Ca absorbed.
Bone Calcium Mobilization Assay (In Vivo)
Objective: To evaluate the ability of a test compound to mobilize calcium from bone.
Principle: This assay measures the increase in serum calcium levels in response to the administration of a test compound in a vitamin D-deficient animal on a low-calcium diet.
Materials:
-
Vitamin D-deficient animal model (e.g., chicks or rats) maintained on a low-calcium diet.
-
Test compounds dissolved in a suitable vehicle.
-
Blood collection supplies.
-
Calcium assay kit.
Procedure:
-
Administer the test compound or vehicle to the animals.
-
Collect blood samples at various time points after administration.
-
Measure the serum calcium concentration using a calcium assay kit.
-
An increase in serum calcium compared to the vehicle-treated group indicates bone calcium mobilization.
Summary and Future Directions
The available evidence suggests that 24,25-dihydroxyvitamin D3 possesses some biological activity, particularly in bone, and can modulate the effects of the active hormone 1,25-dihydroxyvitamin D3. In contrast, this compound appears to be biologically inactive in the classic vitamin D functions of intestinal calcium transport and bone calcium mobilization.
However, the lack of direct comparative studies necessitates further research to definitively elucidate the relative potencies and specific biological roles of these two metabolites. Future studies should aim to:
-
Conduct head-to-head comparisons of this compound and 24,25-dihydroxyvitamin D3 in a variety of in vitro and in vivo assays.
-
Determine the VDR binding affinity of this compound.
-
Investigate potential non-genomic actions of these metabolites.
-
Explore their roles in other physiological systems beyond calcium homeostasis.
A more comprehensive understanding of the biological activities of the full spectrum of vitamin D metabolites is crucial for the development of novel therapeutic strategies targeting the vitamin D endocrine system.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity assessment of the vitamin D metabolites 1,25-dihydroxy-24-oxo-vitamin D3 and 1,23,25-trihydroxy-24-oxo-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 24,25-dihydroxyvitamin D3 suppresses the rapid actions of 1, 25-dihydroxyvitamin D3 and parathyroid hormone on calcium transport in chick intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the relative effects of 1,24-dihydroxyvitamin D(2) [1, 24-(OH)(2)D(2)], 1,24-dihydroxyvitamin D(3) [1,24-(OH)(2)D(3)], and 1,25-dihydroxyvitamin D(3) [1,25-(OH)(2)D(3)] on selected vitamin D-regulated events in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Vitamin D Immunoassays: A Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D metabolites is paramount. This guide provides a comparative analysis of the cross-reactivity of commercially available antibodies for key vitamin D metabolites, supported by experimental data and detailed protocols. Understanding the specificity of these critical reagents is essential for reliable and reproducible results in research and clinical settings.
The accurate measurement of vitamin D metabolites, such as 25-hydroxyvitamin D2 (25(OH)D2), 25-hydroxyvitamin D3 (25(OH)D3), 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is crucial for a wide range of research areas, from bone metabolism to immune function. Immunoassays are a common tool for this purpose, relying on the specificity of antibodies to bind to their target metabolite. However, the structural similarity between different vitamin D metabolites can lead to cross-reactivity, where an antibody binds to a metabolite other than its intended target. This can result in inaccurate measurements and misinterpretation of data. This guide aims to provide a clear comparison of the cross-reactivity profiles of various commercially available antibodies and immunoassays.
Comparative Analysis of Antibody and Immunoassay Cross-Reactivity
The following table summarizes the reported cross-reactivity of several commercially available immunoassays and a specific monoclonal antibody for various vitamin D metabolites. It is important to note that much of the publicly available data pertains to entire immunoassay kits rather than the isolated antibodies. The performance of an assay is influenced not only by the antibody's intrinsic properties but also by the assay conditions and other components of the kit.
| Manufacturer/Product Line | Target Metabolite | Cross-Reactant: 25(OH)D2 | Cross-Reactant: 1,25(OH)2D2 | Cross-Reactant: 1,25(OH)2D3 | Other Cross-Reactants | Reference |
| Siemens ADVIA Centaur | Total 25(OH)D | ~100% (equimolar) | - | - | 3-epi-25(OH)D3: 1.1% | [1] |
| Roche Elecsys/Cobas | Total 25(OH)D | 97% | - | - | 3-epi-25(OH)D3: ~51-91% | [2][3][4] |
| Abbott Architect | Total 25(OH)D | Variable | - | - | - | [3] |
| DiaSorin Liaison | Total 25(OH)D | ~100% | - | - | No C3-epimer cross-reactivity | [2][5] |
| IDS (Immunodiagnostic Systems) | Total 25(OH)D | Co-specific for D2 and D3 | - | - | - | [6] |
| Enzo Life Sciences (Patent US20140273021A1) | 25(OH)D3 | 87.94% | 94.1% | 27.9% | - | [7] |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a general workflow for determining the cross-reactivity of a vitamin D metabolite antibody using a competitive enzyme-linked immunosorbent assay (ELISA).
Objective: To quantify the percentage of cross-reactivity of a primary antibody with various vitamin D metabolites.
Principle: In this competitive assay, a known amount of a specific vitamin D metabolite is coated onto a microplate. The test antibody is pre-incubated with either a standard solution of the primary target metabolite or a potential cross-reacting metabolite. This mixture is then added to the coated plate. The free antibody will bind to the coated antigen. The amount of bound antibody is inversely proportional to the concentration of the free metabolite in the pre-incubation step. A substrate is then added to produce a colorimetric signal, which is measured using a microplate reader.
Materials:
-
High-binding 96-well microplate
-
Primary antibody against a specific vitamin D metabolite
-
Purified standards of the primary target vitamin D metabolite and potential cross-reacting metabolites (e.g., 25(OH)D2, 25(OH)D3, 1,25(OH)2D2, 1,25(OH)2D3)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the target vitamin D metabolite to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the coating solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the standard (primary target metabolite) and the potential cross-reacting metabolites in assay buffer.
-
In a separate plate or tubes, mix a fixed, predetermined concentration of the primary antibody with an equal volume of each standard dilution or cross-reactant dilution.
-
Incubate this mixture for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody-metabolite mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the concentration of the primary target metabolite.
-
Determine the concentration of the cross-reacting metabolite that gives a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of primary target metabolite / IC50 of cross-reacting metabolite) x 100
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the vitamin D metabolic pathway and the experimental workflow of a competitive ELISA.
Caption: The metabolic pathway of vitamin D, highlighting the key conversion steps in the skin, liver, and kidneys.[8][9][10][11][12]
References
- 1. siemens-healthineers.com [siemens-healthineers.com]
- 2. Serum 25-hydroxyvitamin D measurement: Comparative evaluation of three automated immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D Deficiency Diagnostics | Immunodiagnostics | Diasorin [int.diasorin.com]
- 6. idsplc.com [idsplc.com]
- 7. US20140273021A1 - Vitamin d assays - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 23,25-Dihydroxy-24-oxovitamin D3 and Calcitriol: A Guide for Researchers
An objective comparison of the biological effects of the active vitamin D hormone, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), and its metabolite, 23,25-dihydroxy-24-oxovitamin D3, reveals significant differences in their physiological roles and mechanisms of action. This guide provides a comprehensive analysis of their respective activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Calcitriol is the most biologically active form of vitamin D, exerting its effects by binding to the nuclear vitamin D receptor (VDR). This interaction triggers a cascade of genomic and non-genomic responses that regulate a wide array of physiological processes, including calcium and phosphate (B84403) homeostasis, bone metabolism, and immune function.[1] In contrast, this compound is a product of the C-24 oxidation pathway, a major catabolic route for calcitriol.[2] This metabolic inactivation is crucial for maintaining appropriate levels of the active hormone and preventing potential toxicity.[1][3]
Comparative Biological Activity and Receptor Binding
Experimental evidence consistently demonstrates a substantial disparity in the biological potency of calcitriol and its C-24 oxidized metabolites. Studies have shown that this compound is biologically inactive in key assays that are hallmarks of calcitriol activity. Specifically, at a dose of 5.3 nmol, it failed to stimulate intestinal calcium transport and bone calcium mobilization in a vitamin D-deficient chick model.[4]
This lack of biological activity is directly linked to a significantly reduced affinity for the vitamin D receptor. While direct competitive binding data for this compound is limited, studies on the closely related metabolite, 1,23,25-trihydroxy-24-oxovitamin D3, provide quantitative insight. The relative competitive index for binding to the chick intestinal mucosa receptor for 1,23,25(OH)3-24-oxo-D3 was only 28% of that of calcitriol.[5] Furthermore, in intact bovine parathyroid cells, 1α,23(S),25(OH)3-24-oxovitamin D3 was found to be 10 times less effective than calcitriol in blocking the binding of radiolabeled calcitriol to the VDR.[6]
| Parameter | Calcitriol (1,25-dihydroxyvitamin D3) | This compound | Reference |
| VDR Binding Affinity | High | Significantly Lower (inferred) | [4][5][6] |
| Intestinal Calcium Transport | Stimulates | Inactive | [4] |
| Bone Calcium Mobilization | Stimulates | Inactive | [4] |
Signaling Pathways and Metabolic Fate
Calcitriol executes its genomic functions by binding to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to vitamin D response elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription.[7][8] The C-24 oxidation pathway, which produces this compound, represents a critical step in the inactivation and clearance of calcitriol, thus terminating the hormonal signal.[1][2]
References
- 1. Calcitriol - Wikipedia [en.wikipedia.org]
- 2. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a metabolite of vitamin D3 made in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity assessment of the vitamin D metabolites 1,25-dihydroxy-24-oxo-vitamin D3 and 1,23,25-trihydroxy-24-oxo-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, stereochemistry, and biological activity of 1alpha,23,25-trihydroxy-24-oxovitamin D3, a major natural metabolite of 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Identity Confirmation of Synthetic vs. Biological 23,25-Dihydroxy-24-oxovitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical methodologies used to confirm the identity of synthetic versus biologically derived 23,25-dihydroxy-24-oxovitamin D3. The following sections detail the key experimental data, protocols, and metabolic context necessary for the accurate characterization of this vitamin D metabolite.
Introduction
This compound is a metabolite in the catabolic pathway of 25-hydroxyvitamin D3. Its characterization is crucial for understanding vitamin D metabolism and for the development of related therapeutics. The confirmation of identity for a synthetically produced version of this metabolite relies on the direct comparison of its physicochemical and biological properties with those of the naturally occurring, or "biological," form. The biological form is typically isolated from in vitro incubations of kidney homogenates with a precursor like 25-hydroxyvitamin D3.[1] This guide outlines the standard analytical techniques and expected outcomes for such a comparative analysis.
Data Presentation: Physicochemical Characterization
The identity of synthetic this compound is confirmed when its analytical data are identical to those of the biological material. Key comparative data are summarized below.
| Analytical Technique | Parameter | Expected Result for this compound |
| High-Performance Liquid Chromatography (HPLC) | Retention Time | Co-elution of synthetic and biological samples when analyzed under identical conditions. |
| Ultraviolet (UV) Spectroscopy | Absorption Maxima (λmax) | Exhibits a λmax at approximately 265 nm and a λmin at 228 nm, characteristic of the vitamin D cis-triene chromophore.[2] |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of Molecular Ion | For the protonated molecule [M+H]+, a characteristic m/z of 430.6 is observed.[2] |
| Key Fragmentation Patterns | Consistent fragmentation patterns between synthetic and biological samples. | |
| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Chemical Shift (δ) | A characteristic multiplet for the C-23 proton is observed between 4.2 and 4.7 ppm.[2] |
| Coupling Constants (J) | Identical coupling patterns for all corresponding protons. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is for the separation and detection of vitamin D metabolites.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Synergy hydro-RP C18 column (4.6 x 250 mm, 4.0 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727), acetonitrile, and water (e.g., 70:25:5 v/v/v).[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Detection: UV absorbance at 265 nm.[3]
-
Sample Preparation (from biological matrix):
-
Protein precipitation of the serum or plasma sample using acetonitrile.
-
Liquid-liquid extraction of the supernatant with a non-polar solvent like n-hexane.[3]
-
Evaporation of the organic layer to dryness.
-
Reconstitution of the residue in the mobile phase for injection.
-
-
Identity Confirmation: A mixture of the synthetic and purified biological samples is injected. A single, sharp peak confirms identical retention times.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides high sensitivity and specificity for the quantification and confirmation of the metabolite's identity.
-
Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: BEH-Phenyl UPLC column (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient system using methanol and water.
-
Sample Preparation (from serum):
-
To 100 µL of serum, add internal standards (deuterated analogs).
-
Perform protein precipitation with zinc sulfate (B86663) and methanol.
-
Centrifuge to pellet the precipitate.
-
The supernatant can be further purified by solid-phase extraction (SPE) or directly analyzed.[4]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to detect the specific transition of the parent ion to a characteristic product ion.
-
-
Identity Confirmation: Identical parent and product ion masses and retention times for the synthetic and biological samples.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This is a powerful technique for the structural elucidation of the molecule.
-
Instrumentation: High-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: The purified metabolite (synthetic or biological) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Standard ¹H NMR spectra are acquired.
-
Identity Confirmation: The ¹H NMR spectrum of the synthetic compound must be superimposable with that of the biological sample, showing identical chemical shifts and coupling constants for all signals.
Vitamin D Receptor (VDR) Binding Assay
This bioassay assesses the biological activity of the metabolite by measuring its affinity for the vitamin D receptor.
-
Materials:
-
Recombinant Vitamin D Receptor (VDR).
-
Tritiated 1,25-dihydroxyvitamin D3 ([³H]-1,25(OH)₂D₃) as the radioligand.
-
Synthetic and biological this compound as competitors.
-
-
Protocol:
-
Incubate a constant amount of VDR and [³H]-1,25(OH)₂D₃ with increasing concentrations of either unlabeled synthetic or biological this compound.
-
Separate the receptor-bound from free radioligand using a method like charcoal-dextran precipitation or size-exclusion chromatography.
-
Quantify the bound radioactivity by liquid scintillation counting.
-
-
Data Analysis: Generate a competition curve by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The concentration that displaces 50% of the bound radioligand (IC₅₀) is determined.
-
Identity Confirmation: The synthetic and biological samples should produce superimposable competition curves and have statistically identical IC₅₀ values.
Mandatory Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the metabolic pathway leading to the formation of this compound from its precursor, 25-hydroxyvitamin D3.
Caption: Metabolic pathway from 25-hydroxyvitamin D3.
Experimental Workflow for Identity Confirmation
The logical workflow for confirming the identity of synthetic this compound is depicted below.
References
- 1. This compound: a metabolite of vitamin D3 made in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. oatext.com [oatext.com]
- 4. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Vitamin D Metabolite Quantification: An Inter-Laboratory Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin D metabolites is paramount for clinical diagnostics, research, and drug development. However, significant variability exists among different analytical methods and laboratories. This guide provides an objective comparison of common methods for quantifying key vitamin D metabolites, supported by data from inter-laboratory studies and proficiency testing programs.
The primary focus of standardization efforts is on 25-hydroxyvitamin D [25(OH)D], the principal circulating form and the best indicator of vitamin D status.[1][2][3] This includes both 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3).[4][5] The gold standard for measurement is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can distinguish between 25(OH)D2 and 25(OH)D3.[6][7] Automated immunoassays are also widely used due to their high throughput and ease of use.[5][7]
Performance of Analytical Methods: A Comparative Overview
Inter-laboratory comparison studies, such as those conducted by the Vitamin D Standardization Program (VDSP), and proficiency testing programs, like the College of American Pathologists (CAP) Accuracy-Based Vitamin D Survey, provide valuable data on the performance of different assays.[1][8][9][10] The Centers for Disease Control and Prevention (CDC) also runs a Vitamin D Standardization-Certification Program (VDSCP) to help improve the accuracy and reliability of vitamin D tests.[11][12][13]
Key Performance Metrics
The primary metrics for evaluating assay performance include:
-
Accuracy: Measured as the mean bias compared to a reference method. The CDC VDSCP has a performance criterion of a mean bias of ≤ |±5%|.[13][14][15]
-
Precision: Assessed by the coefficient of variation (CV), with the CDC VDSCP requiring an overall imprecision of <10%.[13][14][15]
-
Cross-reactivity: The potential for an assay to detect other vitamin D metabolites, such as 3-epi-25(OH)D3 and 24R,25(OH)2D3, can lead to inaccurate results.[1][5][16][17]
The following tables summarize the performance of various LC-MS/MS and immunoassay methods based on data from inter-laboratory studies.
Table 1: Performance of LC-MS/MS Assays in an Interlaboratory Comparison Study
| Laboratory/Assay | Mean % Bias vs. Reference Method | Notes |
| VDSP Intercomparison Study 2 (LC-MS/MS) | Only 53% of participating LC-MS/MS assays met the VDSP criterion of mean % bias ≤ | |
| Assay Group 1 | ≤ | ±5% |
| Assay Group 2 | 12% to 21% | Did not meet VDSP performance criteria. Performance of several assays was influenced by the presence of 3-epi-25(OH)D3.[16][18] |
Table 2: Performance of Immunoassays in an Interlaboratory Comparison Study
| Assay Manufacturer | Mean % Bias vs. Reference Method | Key Findings |
| VDSP Intercomparison Study 2 (Immunoassays) | Only 50% of immunoassays met the VDSP criterion of mean % bias ≤ ±5%.[17][19] | |
| Abbott Architect | Proportional and constant differences observed.[2] Mean bias of 15.1%.[2] | May have cross-reactivity with 24R,25(OH)2D3.[1][17][19] |
| Roche Cobas | Acceptable agreement with LC-MS/MS.[2] Mean bias of -14.1%.[2] | Showed better performance than the Abbott Architect in one study.[2] |
| DiaSorin | Agreed well with LC-MS/MS across the measuring range.[20] | May have cross-reactivity with 24R,25(OH)2D3.[1][17][19] |
| Siemens | Generally good performance, but some limitations at low and high concentrations and with samples containing high 25(OH)D2.[20] | |
| bioMérieux | May have cross-reactivity with 24R,25(OH)2D3.[1][17][19] | |
| IDS-EIA and IDS-iSYS | May have cross-reactivity with 24R,25(OH)2D3.[1][17][19] |
Note: Assay performance can vary between laboratories and with different reagent lots.[14][15] It is crucial for laboratories to be aware of their method's performance characteristics to avoid misinterpretation of results.[21]
Experimental Protocols: A General Overview
Detailed protocols can vary significantly between laboratories and assay manufacturers. However, the general workflows for LC-MS/MS and immunoassays are outlined below.
LC-MS/MS Methodology
LC-MS/MS is considered the gold standard for vitamin D metabolite quantification.[7] The general steps include:
-
Sample Preparation: This is a critical step and often involves:
-
Protein Precipitation: To remove interfering proteins from the serum or plasma sample.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To isolate and concentrate the vitamin D metabolites.[7]
-
Derivatization (Optional): To improve the ionization efficiency and chromatographic separation of the metabolites.
-
-
Chromatographic Separation: The extracted metabolites are separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[21]
-
Mass Spectrometric Detection: The separated metabolites are ionized and detected by a tandem mass spectrometer, which provides high sensitivity and specificity.
Immunoassay Methodology
Automated immunoassays utilize antibodies that specifically bind to vitamin D metabolites. The general principle involves:
-
Sample Incubation: The patient sample is incubated with a specific antibody and a labeled vitamin D analog (tracer).
-
Competitive Binding: The vitamin D metabolites in the sample compete with the tracer for binding to the antibody.
-
Signal Detection: The amount of bound tracer is measured, which is inversely proportional to the concentration of vitamin D metabolites in the sample.
Visualizing the Workflow and Decision-Making Process
The following diagrams, created using Graphviz, illustrate the typical experimental workflow for vitamin D metabolite analysis and a decision tree for selecting an appropriate assay.
References
- 1. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Ligand Binding Assays – Impact of 25-Hydroxyvitamin D2 and 24R,25-Dihydroxyvitamin D3 on Assay Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Standardization of measurements of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. Vitamin D measurement standardization: The way out of the chaos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Baseline Assessment of 25-Hydroxyvitamin D Reference Material and Proficiency Testing/External Quality Assurance Material Commutability: A Vitamin D Standardization Program Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. endocrine.org [endocrine.org]
- 12. CDC's Vitamin D Test Standardization: A Decade of Progress and Pitfalls | Conexiant [conexiant.com]
- 13. cdn0.scrvt.com [cdn0.scrvt.com]
- 14. cdc.gov [cdc.gov]
- 15. fujirebio.com [fujirebio.com]
- 16. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 — Part 1 liquid chromatography – tandem mass spectrometry (LC-MS/MS) assays — impact of 3-epi-25-hydroxyvitamin D3 on assay performance [agris.fao.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Immunoassays – Impact of 25 Hydroxyvitamin D2 and 24R,25-Dihydroxyvitamin D3 on Assay Performance | NIST [nist.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Comparison between Three Different Automated Total 25-hydroxyvitamin D Immunoassay Methods and Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
validation of 23,25-dihydroxy-24-oxovitamin D3 as a marker of vitamin D catabolism
For researchers, scientists, and drug development professionals, accurately assessing vitamin D status is paramount. While 25-hydroxyvitamin D (25(OH)D) is the established marker for overall vitamin D levels, understanding its catabolism provides a more dynamic picture of vitamin D metabolism and regulation. This guide offers a comparative analysis of potential biomarkers of vitamin D catabolism, with a focus on 23,25-dihydroxy-24-oxovitamin D3 and the well-established marker, 24,25-dihydroxyvitamin D3.
While the existence of this compound as a metabolite of vitamin D3 produced in the kidney has been known for some time, its validation as a routine clinical or research marker for vitamin D catabolism is not well-documented in recent scientific literature. In contrast, 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) and the ratio of 24,25(OH)2D3 to 25(OH)D3 (Vitamin D Metabolite Ratio, VDMR) have been more extensively studied and are emerging as reliable indicators of vitamin D catabolism and clearance.
Comparative Analysis of Vitamin D Catabolism Markers
The following table summarizes the current understanding of this compound and 24,25-dihydroxyvitamin D3 as markers of vitamin D catabolism.
| Feature | This compound | 24,25-dihydroxyvitamin D3 |
| Role in Catabolism | A downstream metabolite in the C-24 oxidation pathway.[1][2] | The initial and major product of 25(OH)D catabolism by the enzyme CYP24A1.[3][4] |
| Validation as a Marker | Limited recent data validating its use as a standalone marker of vitamin D catabolism. | Well-validated, with studies demonstrating its correlation with vitamin D clearance and clinical conditions. The ratio to 25(OH)D3 (VDMR) is a strong indicator of 25(OH)D3 clearance.[3][5] |
| Clinical Significance | Not well-established in recent literature. | Reduced levels are observed in chronic kidney disease.[3] The VDMR is used to assess tissue-level vitamin D activity and can be altered in various diseases.[5][6] |
| Measurement Methods | Primarily identified and isolated in early studies; no standardized, commercially available assays for routine quantification. | Routinely measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9] Reference measurement procedures have been developed.[10] |
| Proposed Metabolic Pathway | Formed from 25-hydroxy-24-oxovitamin D3, which is derived from 24(R),25-dihydroxyvitamin D3.[1] | Produced by the 24-hydroxylation of 25(OH)D3, a reaction catalyzed by CYP24A1.[11][12] |
Vitamin D Catabolism Pathway
The catabolism of vitamin D is a crucial process for maintaining mineral homeostasis and preventing vitamin D toxicity. The primary enzyme responsible for this process is the 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene. This enzyme initiates a cascade of reactions that ultimately lead to the excretion of vitamin D metabolites.
Experimental Protocols: Measurement of 24,25-dihydroxyvitamin D3
The gold standard for the accurate quantification of 24,25(OH)2D3 and other vitamin D metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol based on established methods.
Objective:
To simultaneously quantify 25-hydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 in human serum.
Materials:
-
Calibrators and internal standards for 25(OH)D3 and 24,25(OH)2D3 (including deuterated forms).
-
LC-MS/MS grade solvents (e.g., methanol (B129727), acetonitrile, water, isopropanol).
-
Protein precipitation agents (e.g., zinc sulfate (B86663), methanol).
-
Liquid-liquid extraction solvents (e.g., hexane, methyl tert-butyl ether).
-
LC-MS/MS system with an appropriate column (e.g., C18 or phenyl-hexyl).
Methodology:
-
Sample Preparation:
-
Thaw serum samples at room temperature.
-
To a 100 µL aliquot of serum, add deuterated internal standards for 25(OH)D3 and 24,25(OH)2D3.
-
Protein Precipitation: Add a solution of zinc sulfate followed by methanol to precipitate proteins. Vortex and centrifuge.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add an extraction solvent (e.g., hexane). Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer containing the vitamin D metabolites to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization (Optional but common for enhancing sensitivity):
-
Reconstitute the dried extract in a derivatization agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD) to improve ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in an appropriate mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a gradient elution on a suitable analytical column to separate the different vitamin D metabolites.
-
Mass Spectrometric Detection: Employ tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and product ions for each analyte and its internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using the calibrators.
-
Determine the concentration of each metabolite in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
References
- 1. 25-Hydroxyvitamin D-24-hydroxylase (CYP24A1): its important role in the degradation of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced induction of Cyp24a1 by FGF23 but low serum 24,25-dihydroxyvitamin D in CKD: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D, 25-hydroxyvitamin D3, and Immunity [creighton.edu]
- 5. researchgate.net [researchgate.net]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin D Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. oxfordbiosystems.com [oxfordbiosystems.com]
- 12. mdpi.com [mdpi.com]
comparing the efficacy of different analytical platforms for vitamin D metabolite analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin D metabolites is crucial for both clinical diagnostics and research, underpinning studies in bone metabolism, immune function, and a host of other physiological processes. The selection of an appropriate analytical platform is a critical decision, balancing the need for accuracy, sensitivity, throughput, and cost. This guide provides an objective comparison of the primary methodologies used for vitamin D metabolite analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays, supported by experimental data and detailed protocols.
Overview of Analytical Platforms
The two main platforms for measuring vitamin D metabolites, primarily 25-hydroxyvitamin D [25(OH)D], are LC-MS/MS and various immunoassays.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard or reference method, LC-MS/MS offers high specificity and sensitivity.[1] It can distinguish between different vitamin D metabolites, such as 25(OH)D2, 25(OH)D3, and their epimers, which is a significant advantage for specific research and clinical applications.[2]
-
Immunoassays: This category includes Enzyme-Linked Immunosorbent Assays (ELISA), Radioimmunoassays (RIA), and automated Chemiluminescence Immunoassays (CLIA). These methods are based on the principle of competitive binding between a labeled antigen and the analyte for a limited number of antibody binding sites.[3] They are generally characterized by high throughput and are widely available on automated platforms.[4]
Performance Comparison: LC-MS/MS vs. Immunoassays
The choice of platform often involves a trade-off between the superior analytical performance of LC-MS/MS and the high-throughput capabilities of automated immunoassays.[5] Significant variability has been observed between different methods, which can impact clinical interpretation and research outcomes.[6][7]
Quantitative Performance Data
The following tables summarize key performance characteristics compiled from various studies. LC-MS/MS is used as the reference method for accuracy comparisons.
Table 1: General Performance Characteristics of Analytical Platforms
| Parameter | LC-MS/MS | Automated Immunoassays (e.g., CLIA) | ELISA / RIA |
| Specificity | High (Can differentiate D2, D3, epimers)[2] | Variable (Cross-reactivity with metabolites can occur)[8] | Variable, prone to cross-reactivity |
| Sensitivity (LOQ) | Excellent (e.g., 1.24 ng/mL for 25(OH)D)[9] | Good, but can have higher imprecision at low concentrations[10] | Generally lower than LC-MS/MS |
| Precision (CV%) | Typically <10%[8] | Variable, can be <10% but may increase at low levels[11][12] | Generally 5-15% |
| Throughput | Lower, but can be increased with multiplexing[13] | High | Moderate to High |
| Expertise Required | High[2] | Low to Moderate | Moderate |
| Interference | Low (Matrix effects are managed with internal standards) | Susceptible to interferences from heterophile antibodies and matrix effects[14] | Susceptible to various interferences |
Table 2: Comparison of Automated Immunoassays against LC-MS/MS
| Immunoassay Platform | Correlation (r) vs. LC-MS/MS | Mean Bias (%) vs. LC-MS/MS | Key Findings |
| Roche Cobas | 0.799[15] | Low bias reported in some studies[11] | Generally shows good performance and correlation with LC-MS/MS.[15][16] |
| Abbott Architect | 0.736[15] | Can exhibit significant positive bias (e.g., +25% to +31%)[10] | Performance can be variable; some studies report excessive bias.[10][17] |
| Siemens Centaur | 0.721[15] | Can underestimate levels, especially after Vitamin D2 supplementation[8] | Tends to underestimate vitamin D levels in certain patient populations.[4] |
| DiaSorin LIAISON | 0.95[11] | Low bias (e.g., +0.2 μg/L)[11] | Generally demonstrates acceptable performance and good concordance with LC-MS/MS.[10] |
| Beckman Coulter Access | 0.921 (vs. Architect)[12] | N/A (Compared to another immunoassay) | Demonstrates appropriate analytical performance for clinical use.[12] |
Note: Performance data can vary based on the specific assay generation, reagents, and study population.
Signaling and Metabolic Pathways
Accurate measurement is critical for understanding the biological role of vitamin D. The pathway below illustrates the key metabolic steps from vitamin D synthesis/intake to its active and inactive forms.
Caption: The metabolic pathway of vitamin D from its source to its active and inactive forms.
Experimental Workflows and Protocols
The following section details the generalized experimental protocols for LC-MS/MS and ELISA and provides a comparative workflow diagram.
Comparative Experimental Workflow
Caption: High-level comparison of the experimental workflows for LC-MS/MS and Immunoassays.
Protocol 1: LC-MS/MS for 25(OH)D Analysis (Generalized)
This protocol outlines a common approach for quantifying 25(OH)D2 and 25(OH)D3.
-
Sample Preparation:
-
Protein Precipitation: To 50-100 µL of serum or plasma, add a deuterated internal standard (e.g., d6-25(OH)D3). Add 2-3 volumes of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to precipitate proteins.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[18]
-
Extraction (Optional but recommended for higher purity): The supernatant can be further purified using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering substances like lipids and phospholipids.[19]
-
Evaporation & Reconstitution: The final extract is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent (e.g., 50:50 methanol/water).[19]
-
-
Chromatographic Separation:
-
An aliquot of the reconstituted sample (e.g., 20-50 µL) is injected into an HPLC or UPLC system.
-
Separation is typically achieved on a C8 or C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid.[20]
-
-
Mass Spectrometric Detection:
-
The column eluent is directed to the mass spectrometer, typically using an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode, which provides excellent sensitivity for vitamin D metabolites.[13]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its internal standard, ensuring high specificity.[21]
-
Protocol 2: Competitive Binding ELISA for Total 25(OH)D (Generalized)
This protocol is based on the competitive binding principle.
-
Sample Pre-treatment (if required): Some kits require an initial step to dissociate 25(OH)D from its binding protein (VDBP). This often involves incubation with a release reagent.[22]
-
Competitive Binding:
-
Dispense standards, controls, and patient samples into the wells of a microplate pre-coated with an anti-25(OH)D antibody.
-
Add a fixed amount of biotin-labeled 25(OH)D to each well.[3]
-
Incubate the plate (e.g., 90 minutes at room temperature) to allow the sample 25(OH)D and the biotin-labeled 25(OH)D to compete for binding to the coated antibody.[3]
-
-
Washing:
-
Discard the contents of the wells and wash the plate multiple times (typically 3-5 times) with a wash buffer to remove all unbound components.
-
-
Detection:
-
Add a Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well and incubate (e.g., 30 minutes at room temperature). The streptavidin binds to the biotin (B1667282) on the labeled 25(OH)D that is captured on the plate.[22]
-
Perform another series of wash steps to remove the unbound enzyme conjugate.
-
-
Signal Generation and Measurement:
-
Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme catalyzes a color change.
-
Incubate for a specified time (e.g., 15-30 minutes) in the dark.
-
Add a stop solution to terminate the reaction. The intensity of the color developed is inversely proportional to the concentration of 25(OH)D in the sample.
-
Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).[3]
-
Conclusion and Recommendations
For research and drug development applications requiring the highest level of accuracy, specificity, and the ability to differentiate between various metabolites (e.g., D2, D3, epimers, 24,25(OH)2D), LC-MS/MS is the unequivocal method of choice .[2][23] Its major limitations are higher initial cost, lower throughput, and the need for specialized technical expertise.
Automated immunoassays are well-suited for high-throughput clinical screening where the primary goal is to assess overall vitamin D status (total 25(OH)D).[4] However, users must be aware of the potential for variability and bias between different platforms.[10][11] It is critical for laboratories to validate their chosen immunoassay against LC-MS/MS and understand its specific performance characteristics, particularly its cross-reactivity and behavior at low analyte concentrations.[8] The selection of an appropriate platform ultimately depends on a careful evaluation of the specific analytical requirements, sample volume, and available resources of the laboratory.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Vitamin D testing: LC-MS outperforms immunoassays • healthcare-in-europe.com [healthcare-in-europe.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - ProQuest [proquest.com]
- 7. Frontiers | Challenges Ahead for a Rational Analysis of Vitamin D in Athletes [frontiersin.org]
- 8. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. State-of-the-art vitamin D assays: a comparison of automated immunoassays with liquid chromatography-tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. internationalbiochemistry.com [internationalbiochemistry.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparison between liquid chromatography-tandem mass spectrometry and immunoassay methods for measurement of plasma 25 (OH) vitamin D | Semantic Scholar [semanticscholar.org]
- 17. Comparison of four routinely used vitamin D automated immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. listarfish.it [listarfish.it]
- 19. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 20. pharmtech.com [pharmtech.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. listarfish.it [listarfish.it]
- 23. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Vitamin D Receptor's Affinity for 23,25-Dihydroxy-24-Oxovitamin D3: A Comparative Analysis
A detailed examination of the binding affinity of 23,25-dihydroxy-24-oxovitamin D3 for the vitamin D receptor (VDR) reveals a potency comparable to that of the active hormonal form, 1α,25-dihydroxyvitamin D3 (calcitriol). This guide provides a comprehensive comparison of the binding affinities of various vitamin D metabolites, detailed experimental protocols for affinity assessment, and a visual representation of the associated signaling pathways, offering valuable insights for researchers and professionals in drug development.
Comparative Binding Affinity of Vitamin D Metabolites to the VDR
The binding affinity of a vitamin D analog to the VDR is a critical determinant of its biological activity. Quantitative data from competitive binding assays, often expressed as a Relative Competitive Index (RCI) where calcitriol (B1668218) is set to 100, allows for a direct comparison of different metabolites.
| Vitamin D Metabolite/Analog | Relative Competitive Index (RCI) vs. 1α,25(OH)₂D₃ | Reference |
| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | 100 | By Definition |
| 23,25-dihydroxy-24-oxovitamin D₃ | 98 ± 2 | [1] |
| 1α,23,25-trihydroxy-24-oxo-vitamin D₃ | 28 ± 6 | [1] |
| Calcipotriol (MC 903) | Comparable to Calcitriol | [2] |
| 7-methyl-1α,25-(OH)₂D₃ (Compound 12) | ~10 | [3] |
| 7-methyl-1α,25-(OH)₂-19-nor-D₃ (Compound 26) | ~6.7 | [3] |
Note: RCI values are a measure of the relative ability of a test compound to displace a radiolabeled ligand from the VDR compared to the reference compound (1α,25-dihydroxyvitamin D₃). A higher RCI indicates a stronger binding affinity.
Experimental Protocols: Assessing VDR Binding Affinity
The determination of VDR binding affinity is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the VDR.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the relative binding affinity (expressed as IC₅₀ or Ki) of a test compound for the Vitamin D Receptor.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kd).
-
Test Compound: 23,25-dihydroxy-24-oxovitamin D₃ and other vitamin D analogs at serial dilutions.
-
Unlabeled Ligand: A high concentration of unlabeled calcitriol to determine non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the unlabeled control ligand in the assay buffer.
-
Reaction Setup: In microtiter plates or tubes, add the assay buffer, the VDR preparation, the radioligand, and the varying concentrations of the test compound or control.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium. The incubation time and temperature should be optimized for the specific receptor and ligand.
-
Separation: Separate the bound from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which retain the receptor-ligand complex, or by centrifugation with a hydroxylapatite slurry that binds the receptor.
-
Washing: Wash the filters or pellet multiple times with a cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters or the resuspended pellet into scintillation vials, add a scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of a high concentration of unlabeled ligand) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand.
-
The inhibitory constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and the experimental design, the following diagrams illustrate the VDR signaling pathway and the workflow of a competitive binding assay.
Caption: Canonical VDR genomic signaling pathway.
Caption: Experimental workflow for a VDR competitive binding assay.
References
Safety Operating Guide
Safe Disposal of 23,25-dihydroxy-24-oxovitamin D3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized compounds like 23,25-dihydroxy-24-oxovitamin D3 is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every novel compound may not be readily available, a comprehensive approach based on the handling of potent compounds and general chemical waste provides a clear framework for safe and effective disposal. This compound is a metabolite of vitamin D3 and, like many vitamin D analogs, should be handled as a potentially potent compound.[1][2]
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for this compound, researchers should adhere to the general safety protocols for handling potent compounds. This includes working in a designated area, utilizing primary engineering controls such as a chemical fume hood or a biological safety cabinet, and wearing appropriate Personal Protective Equipment (PPE).[3][4] Recommended PPE includes a lab coat, safety glasses or goggles, and chemically resistant gloves.[5]
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the safe disposal of small quantities of this compound, which should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
-
Waste Identification and Classification:
-
Treat all waste containing this compound as hazardous chemical waste.[5]
-
This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.
-
-
Segregation and Collection:
-
Collect waste at the point of generation.
-
Use a designated, leak-proof, and chemically compatible waste container. The original container is often the best choice.[6]
-
Do not mix with incompatible waste streams.[7]
-
For liquid waste, use a container with a secure, tight-fitting lid.[7]
-
For solid waste, such as contaminated gloves and wipes, double-bag the materials in clear plastic bags within a designated solid waste container.[5]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."[7]
-
Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[7]
-
Indicate the date when waste was first added to the container.[7]
-
Provide the name of the principal investigator and the laboratory location.[7]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[8]
-
Ensure the container is kept closed at all times, except when adding waste.[8]
-
Utilize secondary containment, such as a plastic tub, to mitigate potential spills or leaks.[7]
-
Store hazardous waste below eye level and away from floors and electrical equipment.[5]
-
-
Disposal Request:
Quantitative Data for Disposal Considerations
| Parameter | Importance for Disposal | Typical Considerations for Potent Compounds |
| Occupational Exposure Limit (OEL) | Determines the level of containment and PPE required during handling and disposal. | Compounds with an OEL of ≤ 10 µg/m³ are generally considered potent.[9][10] |
| Solubility | Informs the choice of solvent for decontamination and cleaning of labware. | Data should be obtained from the supplier's SDS.[7] |
| Chemical Compatibility | Prevents dangerous reactions when segregating and storing chemical waste. | Avoid mixing with strong oxidizing agents, acids, or bases unless compatibility is known.[7] |
| Toxicity Data (e.g., LD50) | Informs the hazard classification of the waste stream. | For novel compounds, toxicity may not be fully known; handle with caution.[7] |
| Waste Accumulation Limits | Ensures compliance with institutional and regulatory limits for hazardous waste storage. | Typically, no more than 55 gallons of hazardous waste and one quart of acutely hazardous waste are allowed in a satellite accumulation area.[8] |
Experimental Protocol for Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and two pairs of chemically resistant gloves. For larger spills, a powered air-purifying respirator (PAPR) may be necessary.[9]
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.
-
Clean the Spill:
-
For liquid spills, carefully apply absorbent material, working from the outside in.
-
For solid spills, gently cover the material with a damp paper towel to avoid generating dust.
-
-
Decontaminate the Area: Once the spilled material is collected, decontaminate the area with an appropriate solvent, followed by a soap and water solution.
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be treated as hazardous waste and disposed of according to the procedures outlined above.[6]
Caption: Disposal workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: a metabolite of vitamin D3 made in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 10. Insight â Potent compounds: 7 things every pharmaceutical environmental, health and safety professional should know - Affygility Solutions [affygility.com]
Personal protective equipment for handling 23,25-dihydroxy-24-oxovitamin D3
Disclaimer: This document provides essential safety and handling information for 23,25-dihydroxy-24-oxovitamin D3, a metabolite of vitamin D3, intended for researchers, scientists, and drug development professionals.[1][2] No specific Safety Data Sheet (SDS) is readily available for this compound. Therefore, the following guidance is based on the known hazards of structurally similar and potent vitamin D analogs, such as 25-hydroxy Vitamin D3 and Vitamin D3 (Cholecalciferol).[3][4][5] These related compounds are classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged or repeated exposure.[3][4][5] Extreme caution is advised.
I. Hazard Identification and Personal Protective Equipment (PPE)
Due to the high potency and toxicity of vitamin D analogs, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and ingestion.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Respiratory Protection | A fit-tested N95 or higher particulate respirator. For operations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.[6] | Prevents inhalation of the powdered compound, which can be fatal.[4] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[6] | Provides a robust barrier against skin contact, which can be fatal.[4] Change outer gloves immediately upon contamination. |
| Body Protection | Disposable, solid-front protective gown with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[7][8] | Protects eyes and face from splashes and airborne particles.[6] |
| Foot Protection | Disposable shoe covers over closed-toe shoes. | Prevents the spread of contamination outside the designated handling area. |
II. Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood or a containment isolator to minimize exposure risk.
Preparation and Handling Workflow
-
Area Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) within the hood before starting.
-
-
Donning PPE:
-
Put on all required PPE in the correct order: shoe covers, inner gloves, gown, respirator, goggles, face shield, and finally, outer gloves over the gown's cuffs.
-
-
Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of the solid compound deep within the chemical fume hood.
-
Use dedicated, disposable equipment for weighing and transferring the powder to avoid cross-contamination.
-
Handle the compound gently to prevent aerosolization. Do not crush or grind the material outside of a contained system.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
Cap the vial securely before mixing or vortexing.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces and equipment within the fume hood with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol), if compatible with the equipment.
-
Carefully package all disposable items for proper disposal.
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid Compound Waste | Collect in a clearly labeled, sealed container designated for "Highly Toxic Waste." |
| Contaminated Labware (disposable) | Place all used disposable items (e.g., pipette tips, weighing paper, gloves, gown, bench paper) in a sealed, labeled hazardous waste bag within the fume hood. |
| Liquid Waste (solutions) | Collect in a sealed, labeled, and chemically resistant container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated Glassware (reusable) | Decontaminate by rinsing with a suitable solvent to remove the compound, collecting the rinsate as liquid waste. Then, wash thoroughly according to standard laboratory procedures. |
All waste must be disposed of through the institution's official hazardous waste management program, following all local, state, and federal regulations.
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the immediate area. Secure the area and prevent entry. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the material into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly. Report the spill to the appropriate safety personnel. |
V. Experimental Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of potent compounds.
References
- 1. This compound: a metabolite of vitamin D3 made in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. epa.gov [epa.gov]
- 8. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
